Product packaging for Gilteritinib(Cat. No.:CAS No. 1254053-43-4)

Gilteritinib

Katalognummer: B612023
CAS-Nummer: 1254053-43-4
Molekulargewicht: 552.7 g/mol
InChI-Schlüssel: GYQYAJJFPNQOOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Gilteritinib (ASP2215) is a second-generation, potent small-molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), approved for treating relapsed or refractory acute myeloid leukemia (AML) with FLT3 mutations . Its mechanism of action involves competitive inhibition of the ATP-binding site of FLT3 receptors, effectively suppressing receptor signaling and downstream targets like STAT5, ERK, and AKT, leading to cell cycle arrest and apoptosis in FLT3-ITD expressing leukemic cells . This compound uniquely demonstrates activity against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, including FLT3-D835Y, which are associated with poor prognosis and high risk of relapse in AML . Furthermore, it acts as a dual inhibitor of AXL kinase, an important target implicated in tumor proliferation and resistance to other FLT3 inhibitors, thereby enhancing its antileukemic potential . Clinical trials, including the pivotal phase III ADMIRAL study, established this compound as a new standard of care in its approved setting, showing significantly longer overall survival (9.3 months vs. 5.6 months) and higher composite complete remission rates (34% vs. 15.3%) compared to salvage chemotherapy . Beyond its core use in AML, research is exploring the antitumor activity of this compound in AXL-expressing solid tumors, such as esophageal, ovarian, and gastric cancers, where it has shown promising effects in inhibiting cell proliferation and migration in preclinical models . Ongoing clinical investigations continue to evaluate this compound in combination with other agents, including venetoclax, azacitidine, and conventional chemotherapy, to further improve therapeutic outcomes . This product is intended for research purposes such as in vitro cell culture studies and in vivo animal models to further elucidate the pathways involved in FLT3-mutated cancers and overcome treatment resistance. For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H44N8O3 B612023 Gilteritinib CAS No. 1254053-43-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQYAJJFPNQOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027949
Record name Gilteritinib
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Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Gilteritinib
Source DrugBank
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CAS No.

1254053-43-4
Record name 6-Ethyl-3-[[3-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]amino]-5-[(tetrahydro-2H-pyran-4-yl)amino]-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254053-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gilteritinib [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gilteritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12141
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gilteritinib
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Record name GILTERITINIB
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Gilteritinib's Mechanism of Action in FLT3-ITD Acute Myeloid Leukemia: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations is an aggressive hematological malignancy with a historically poor prognosis. The constitutive activation of the FLT3 receptor tyrosine kinase drives uncontrolled proliferation and survival of leukemic blasts. Gilteritinib (XOSPATA®) is a potent, second-generation, oral FLT3 tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in patients with relapsed or refractory FLT3-mutated AML. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its dual inhibitory effects on FLT3 and AXL, the downstream signaling pathways it modulates, and the molecular basis of resistance. Detailed experimental protocols and quantitative data from key preclinical and clinical studies are presented to offer a thorough resource for researchers and drug development professionals in the field of oncology.

Introduction: The Role of FLT3 in AML

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development and proliferation of hematopoietic stem and progenitor cells. In approximately 30% of patients with AML, mutations in the FLT3 gene lead to its constitutive activation, promoting leukemogenesis.[1] The most common of these are internal tandem duplications (ITDs) within the juxtamembrane domain of the receptor. This mutation results in ligand-independent dimerization and autophosphorylation of the FLT3 receptor, leading to the aberrant activation of downstream signaling pathways that drive cell proliferation and survival.[1][2] FLT3-ITD mutations are associated with a higher risk of relapse and reduced overall survival, making the FLT3 receptor a key therapeutic target in this subset of AML.[1]

This compound: A Dual FLT3 and AXL Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets FLT3.[3] It is classified as a type I TKI, meaning it binds to the ATP-binding pocket of the FLT3 kinase in its active conformation. This allows this compound to inhibit both FLT3-ITD and mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, which can confer resistance to type II FLT3 inhibitors.[4]

In addition to its potent activity against FLT3, this compound also inhibits the AXL receptor tyrosine kinase.[3][5] AXL is frequently overexpressed in AML and has been implicated in resistance to chemotherapy and other targeted agents. By dually targeting both FLT3 and AXL, this compound can overcome certain mechanisms of resistance and exert a more durable anti-leukemic effect.[5]

Inhibition of FLT3 Signaling

The primary mechanism of action of this compound is the inhibition of FLT3 autophosphorylation and the subsequent blockade of its downstream signaling cascades.[3] This leads to the suppression of key pathways that are critical for the survival and proliferation of FLT3-ITD AML cells.

FLT3_Signaling_Pathway FLT3_ITD FLT3-ITD (Constitutively Active) RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Figure 1: FLT3-ITD Signaling Pathway in AML.
Downstream Effects of this compound

By inhibiting the FLT3 and AXL signaling pathways, this compound induces several downstream effects that contribute to its anti-leukemic activity:

  • Induction of Apoptosis: this compound treatment leads to a dose-dependent increase in apoptosis in FLT3-ITD positive AML cell lines.[6][7]

  • Cell Cycle Arrest: The inhibition of proliferative signaling pathways results in a G1 phase cell cycle arrest.[6][7]

  • Myeloid Differentiation: In some preclinical models, FLT3 inhibition has been shown to promote the differentiation of leukemic blasts.

Gilteritinib_MOA This compound This compound FLT3_ITD FLT3-ITD This compound->FLT3_ITD inhibits AXL AXL This compound->AXL inhibits Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest (G1 Phase) This compound->CellCycleArrest STAT5 STAT5 FLT3_ITD->STAT5 ERK ERK1/2 FLT3_ITD->ERK AKT AKT FLT3_ITD->AKT STAT5->Apoptosis ERK->CellCycleArrest AKT->CellCycleArrest

Figure 2: this compound's Core Mechanism of Action.

Quantitative Data Summary

Preclinical Activity

This compound has demonstrated potent in vitro activity against various FLT3-mutated cell lines.

Cell LineFLT3 MutationThis compound IC50 (nM)Reference
MV4-11FLT3-ITD3.3 ± 0.6[5]
MOLM-13FLT3-ITD19.0 ± 3.2[5]
MOLM-14FLT3-ITD25.0 ± 1.0[5]
Clinical Efficacy: The ADMIRAL Trial

The Phase 3 ADMIRAL trial was a pivotal study that established the superiority of this compound over salvage chemotherapy in patients with relapsed or refractory FLT3-mutated AML.[8][9]

EndpointThis compound (n=247)Salvage Chemotherapy (n=124)Hazard Ratio (95% CI)p-value
Median Overall Survival9.3 months5.6 months0.64 (0.49-0.83)<0.001
1-Year Survival Rate37%17%--
CR/CRh Rate*34.0%15.3%--
Median Duration of CR/CRh11.0 months1.8 months--

*CR/CRh: Complete Remission/Complete Remission with partial hematologic recovery.[1][9]

Post-Transplant Maintenance: The MORPHO Trial

The Phase 3 MORPHO trial investigated the role of this compound as a maintenance therapy following allogeneic hematopoietic stem cell transplantation (HSCT) in patients with FLT3-ITD AML. While the study did not meet its primary endpoint of significantly improving relapse-free survival (RFS) in the overall population, a pre-specified subgroup analysis revealed a benefit in patients with measurable residual disease (MRD).[10][11][12]

Subgroup2-Year Relapse-Free Survival (this compound)2-Year Relapse-Free Survival (Placebo)Hazard Ratio (95% CI)p-value
MRD-Positive--0.515 (0.316-0.838)0.0065
MRD-Negative--1.213 (0.616-2.387)0.575

Mechanisms of Resistance to this compound

Despite the significant clinical activity of this compound, the development of resistance remains a challenge. Resistance can arise through on-target or off-target mechanisms.

  • On-Target Resistance: This typically involves the acquisition of new mutations in the FLT3 gene that interfere with this compound binding. The "gatekeeper" mutation F691L is a known mechanism of resistance to both type I and type II FLT3 inhibitors.[13]

  • Off-Target Resistance: This involves the activation of bypass signaling pathways that circumvent the need for FLT3 signaling. Mutations in genes of the RAS/MAPK pathway are a common mechanism of off-target resistance to this compound.

Experimental Protocols

In Vitro Cell Viability Assay (WST-1)

This protocol describes a colorimetric assay to assess the effect of this compound on the viability of AML cell lines.

Cell_Viability_Workflow Start Seed AML cells in 96-well plate Treat Treat with varying concentrations of this compound Start->Treat Incubate1 Incubate for 48-72 hours Treat->Incubate1 AddWST1 Add WST-1 Reagent Incubate1->AddWST1 Incubate2 Incubate for 1-4 hours AddWST1->Incubate2 Read Measure Absorbance at 450 nm Incubate2->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Figure 3: Workflow for WST-1 Cell Viability Assay.

Materials:

  • FLT3-ITD positive AML cell line (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound stock solution

  • WST-1 cell proliferation reagent[14]

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density (e.g., 5 x 10^4 cells/well) in a 96-well plate in a final volume of 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the desired concentrations of this compound to the wells. Include vehicle control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of WST-1 reagent to each well.[14]

  • Incubate the plate for 1-4 hours at 37°C.

  • Shake the plate for 1 minute on a shaker.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for FLT3 Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of this compound on FLT3 autophosphorylation.

Western_Blot_Workflow Start Treat AML cells with this compound Lyse Lyse cells & quantify protein Start->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Incubate_Primary Incubate with primary antibody (anti-pFLT3 or anti-FLT3) Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibody Incubate_Primary->Incubate_Secondary Detect Detect with ECL substrate Incubate_Secondary->Detect Image Image chemiluminescence Detect->Image

Figure 4: Workflow for Western Blot Analysis of FLT3 Phosphorylation.

Materials:

  • AML cell line

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-FLT3, anti-total-FLT3)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat AML cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Harvest and lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against total FLT3 as a loading control.

In Vivo AML Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Materials:

  • Immunodeficient mice (e.g., NSG mice)[15][16]

  • FLT3-ITD positive AML cell line (e.g., MV4-11)

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

  • Animal monitoring equipment

Procedure:

  • Sublethally irradiate the immunodeficient mice.[16]

  • Inject the AML cells intravenously or subcutaneously into the mice.[16]

  • Monitor the mice for signs of leukemia engraftment (e.g., weight loss, hind limb paralysis, palpable tumors for subcutaneous models).

  • Once the disease is established, randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally daily.

  • Monitor tumor growth (for subcutaneous models) and overall survival.

  • At the end of the study, harvest tissues (e.g., bone marrow, spleen) to assess leukemic burden.

Conclusion

This compound is a highly effective targeted therapy for patients with relapsed or refractory FLT3-mutated AML. Its dual inhibition of FLT3 and AXL, leading to the suppression of critical pro-survival signaling pathways, results in potent anti-leukemic activity. Understanding the detailed mechanism of action, as well as the molecular basis of resistance, is crucial for the continued development of novel therapeutic strategies to improve outcomes for this high-risk patient population. The experimental protocols provided in this guide offer a foundation for further preclinical and translational research into this compound and other FLT3 inhibitors.

References

Gilteritinib's Dual Kinase Inhibition: A Technical Guide to its Effect on AXL Receptor Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of gilteritinib, with a specific focus on its inhibitory effects on the AXL receptor tyrosine kinase. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical findings, outlines detailed experimental methodologies, and visualizes the complex signaling pathways involved.

Executive Summary

This compound is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[1][2] While its efficacy in FLT3-mutated Acute Myeloid Leukemia (AML) is well-established, its co-inhibition of AXL is a critical component of its therapeutic mechanism, particularly in overcoming resistance to other FLT3 inhibitors.[3][4] AXL overexpression is a known mechanism of resistance in various cancers, and its inhibition by this compound represents a key strategy in combating refractory disease.[4][5] This guide explores the quantitative measures of this compound's potency against AXL, the experimental protocols used to determine these effects, and the underlying signaling pathways.

Quantitative Analysis of this compound's Inhibitory Activity

This compound demonstrates potent and specific inhibition of both FLT3 and AXL kinases. The half-maximal inhibitory concentration (IC50) values from various in vitro kinase assays and cell-based proliferation assays consistently highlight its sub-nanomolar to low nanomolar potency against AXL.

Target KinaseAssay TypeIC50 (nM)Cell Line (if applicable)Reference
AXL Cell-free assay0.73N/A
FLT3Cell-free assay0.29N/A
c-KITCell-free assay230N/A
MV4-11Proliferation Assay3.3 ± 0.6Human FLT3-ITD AML[2]
MOLM-13Proliferation Assay19.0 ± 3.2Human FLT3-ITD AML[2]
MOLM-14Proliferation Assay25.0 ± 1.0Human FLT3-ITD AML[2]
KYSE30Cell Viability Assay1490 ± 840Esophageal Cancer
TE-1Cell Viability Assay740 ± 300Esophageal Cancer
A2780Cell Viability Assay510 ± 10Ovarian Cancer
SK-OV-3Cell Viability Assay2370 ± 90Ovarian Cancer
HGC-27Cell Viability Assay330 ± 20Gastric Cancer
MKN45Cell Viability Assay340 ± 10Gastric Cancer

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on AXL.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against AXL kinase in a cell-free system.

Materials:

  • Recombinant human AXL kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • ATP solution

  • Peptide substrate specific for AXL

  • This compound (serial dilutions)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the AXL kinase and the peptide substrate to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Materials:

  • Cancer cell lines expressing AXL (e.g., MV4-11)

  • Complete cell culture medium

  • This compound (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for AXL Phosphorylation

This technique is used to detect the phosphorylation status of AXL and its downstream signaling proteins in response to this compound treatment.

Materials:

  • Cancer cell lines expressing AXL

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-AXL, anti-total-AXL, and antibodies for downstream targets)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to quantify the induction of apoptosis in cells treated with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the AXL signaling pathway, a typical experimental workflow for evaluating this compound's activity, and the mechanism by which this compound overcomes AXL-mediated resistance.

AXL_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds and Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT STAT AXL->STAT NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration STAT->Survival Resistance Drug Resistance NFkB->Resistance

Figure 1: AXL Receptor Tyrosine Kinase Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis KinaseAssay In Vitro Kinase Assay (Determine IC50) DataAnalysis Data Analysis and IC50 Calculation KinaseAssay->DataAnalysis CellCulture Cell Culture (AXL-expressing cell lines) Treatment This compound Treatment (Dose-response) CellCulture->Treatment ProliferationAssay Proliferation Assay (MTT) (Assess cell viability) Treatment->ProliferationAssay ApoptosisAssay Apoptosis Assay (Annexin V) (Quantify apoptosis) Treatment->ApoptosisAssay WesternBlot Western Blot (Analyze protein phosphorylation) Treatment->WesternBlot ProliferationAssay->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis

Figure 2: Experimental workflow for evaluating this compound's activity.

Gilteritinib_Mechanism cluster_resistance AXL-Mediated Resistance cluster_this compound This compound's Dual Inhibition FLT3_Inhibitor FLT3 Inhibitor (e.g., Quizartinib) FLT3 FLT3 FLT3_Inhibitor->FLT3 Inhibits AXL_Upregulation AXL Upregulation and Activation FLT3->AXL_Upregulation Leads to FLT3_Inhibition FLT3 Inhibition Bypass_Signaling Bypass Signaling (e.g., STAT5, ERK) AXL_Upregulation->Bypass_Signaling Activates Resistance Drug Resistance Bypass_Signaling->Resistance This compound This compound This compound->FLT3 AXL AXL This compound->AXL Inhibits AXL_Inhibition AXL Inhibition Overcome_Resistance Overcomes Resistance and Induces Apoptosis

References

Gilteritinib's Binding Affinity to the FLT3 Kinase Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of gilteritinib to the FMS-like tyrosine kinase 3 (FLT3) kinase domain. This compound is a potent, selective, second-generation FLT3 tyrosine kinase inhibitor (TKI) approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with FLT3 mutations.[1][2][3] This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used to determine them, and the critical signaling pathways involved.

Core Concept: this compound's Potent Inhibition of FLT3

This compound functions as a type I inhibitor, binding to the ATP-binding pocket of the FLT3 kinase in its active conformation.[4] This mechanism allows it to effectively inhibit both major types of activating FLT3 mutations: internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation.[1][5][6] Its ability to target both ITD and TKD mutations, including those that confer resistance to other TKIs, is a key characteristic of its clinical efficacy.[5][6][7]

Quantitative Analysis of Binding Affinity

The potency of this compound has been quantified through various in vitro assays, measuring its half-maximal inhibitory concentration (IC50), dissociation constant (Kd), and inhibition constant (Ki). These values demonstrate the high affinity of this compound for both wild-type and mutated FLT3.

Target Metric Value (nM) Cell Line / Assay Condition Reference
FLT3-WTIC505Cell-based assay[2][8]
FLT3-WTIC5019.7Ba/F3 cells[9]
FLT3-ITDIC500.7 - 1.8Cell-based assay[8]
FLT3-ITDIC500.92MV4-11 cells[10]
FLT3-ITDIC502.9MOLM-13 cells[10]
FLT3-ITDIC509.2Ba/F3 cells[9]
FLT3-D835YIC501.6Ba/F3 cells[10]
FLT3-ITD-D835YIC502.1Ba/F3 cells[10]
FLT3-ITD-F691LIC5022Ba/F3 cells[10]
FLT3-ITD-F691IIC5049Ba/F3 cells[10]
FLT3 ProteinKd1.0Binding Assay[3]
c-KitIC50102TF-1 cells[8]
AXLIC5041Cell-based assay[7]

Experimental Protocols

The determination of this compound's binding affinity relies on a variety of established experimental protocols. Below are detailed methodologies for key assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of the FLT3 kinase and its inhibition by this compound.

  • Reaction Setup : Prepare a reaction mixture containing recombinant FLT3 kinase domain, a suitable substrate (e.g., a synthetic peptide), and [γ-³³P]ATP in a kinase reaction buffer.

  • Inhibitor Addition : Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

  • Incubation : Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Termination : Stop the reaction by adding a stop solution, typically containing a high concentration of EDTA to chelate Mg²⁺ ions, which are essential for kinase activity.

  • Separation and Detection : Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter.

  • Data Analysis : The percentage of kinase inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Phosphorylation Assay (Western Blot)

This method assesses the ability of this compound to inhibit FLT3 autophosphorylation within a cellular context.

  • Cell Culture : Culture AML cell lines harboring FLT3 mutations (e.g., MV4-11 for FLT3-ITD) in appropriate media.

  • Compound Treatment : Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 2 hours).

  • Cell Lysis : Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification : Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection : Probe the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent detection. To ensure equal protein loading, the membrane is also probed with an antibody against total FLT3 or a housekeeping protein like β-actin.

  • Data Analysis : Quantify the band intensities for p-FLT3 and total FLT3. The IC50 value is determined by plotting the ratio of p-FLT3 to total FLT3 against the this compound concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of this compound on the viability and proliferation of FLT3-dependent cancer cells.

  • Cell Seeding : Seed FLT3-mutated AML cells (e.g., MOLM-13) into 96-well plates at a predetermined density.

  • Compound Addition : Add a serial dilution of this compound or a vehicle control to the wells.

  • Incubation : Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement : Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. The resulting luminescent signal is proportional to the number of viable cells.

  • Data Acquisition : Read the luminescence on a plate reader.

  • Data Analysis : Normalize the luminescence readings to the vehicle-treated control cells to determine the percentage of growth inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting to a nonlinear regression model.

Visualizing the Mechanism of Action and Experimental Workflow

FLT3 Signaling Pathway and this compound Inhibition

Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling pathways that promote cell proliferation and survival, such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[11][12][13][14] this compound inhibits the initial autophosphorylation of FLT3, thereby blocking these downstream signals and inducing apoptosis in leukemic cells.[5][6]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3_dimer FLT3 Dimer (Constitutively Active) FLT3->FLT3_dimer Dimerization (Ligand-Independent) p_FLT3 Phosphorylated FLT3 FLT3_dimer->p_FLT3 Autophosphorylation This compound This compound This compound->p_FLT3 Inhibition RAS RAS p_FLT3->RAS PI3K PI3K p_FLT3->PI3K STAT5 STAT5 p_FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining IC50

The following diagram illustrates a typical workflow for determining the IC50 value of this compound using a cell-based assay.

Experimental_Workflow start Start cell_culture Culture FLT3-mutant AML Cells start->cell_culture plate_cells Plate Cells in 96-well Format cell_culture->plate_cells add_inhibitor Add Serial Dilutions of this compound plate_cells->add_inhibitor incubate Incubate for 72 hours add_inhibitor->incubate add_reagent Add Viability Reagent (e.g., CellTiter-Glo) incubate->add_reagent read_plate Read Luminescence add_reagent->read_plate data_analysis Data Analysis: Normalize to Control, Plot Dose-Response Curve read_plate->data_analysis calculate_ic50 Calculate IC50 Value data_analysis->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for cell-based IC50 determination of this compound.

Conclusion

This compound demonstrates potent and selective inhibition of the FLT3 kinase domain, with high affinity for both ITD and TKD mutations. This activity is substantiated by low nanomolar IC50 values obtained through rigorous in vitro and cell-based assays. The ability of this compound to effectively shut down the constitutive signaling from mutated FLT3 provides a strong rationale for its clinical efficacy in FLT3-mutated AML. The experimental protocols and workflows detailed herein represent standard methodologies for characterizing the binding affinity and cellular activity of kinase inhibitors like this compound, providing a framework for further research and drug development in this critical area of oncology.

References

Mechanism of Action and Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacodynamics of Gilteritinib in AML Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pharmacodynamics of this compound, a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, in the context of Acute Myeloid Leukemia (AML) cell lines. This compound is a cornerstone in the treatment of relapsed or refractory AML with FLT3 mutations, and understanding its cellular and molecular mechanisms is critical for ongoing research and development.[1][2][3][4]

This compound is a small molecule tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site of the FLT3 receptor.[5][6] This action effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling cascades crucial for the proliferation and survival of leukemic cells.[5] this compound is highly potent against both common types of activating FLT3 mutations: internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations, such as the D835Y substitution.[1][2][5][6] Beyond FLT3, this compound also demonstrates inhibitory activity against other tyrosine kinases, notably AXL, which has been implicated in resistance to other FLT3 inhibitors.[7][8][9][10]

The constitutive activation of FLT3 in AML drives several key pro-survival and proliferative signaling pathways. By inhibiting FLT3, this compound effectively suppresses these downstream pathways, including STAT5, RAS/MAPK (ERK), and PI3K/AKT.[5][7][11] The inhibition of these pathways culminates in cell cycle arrest and the induction of apoptosis in FLT3-mutated AML cells.[5][12][13]

This compound This compound FLT3_receptor Mutated FLT3 Receptor (ITD or TKD) This compound->FLT3_receptor Binds & Inhibits P P FLT3_receptor->P Autophosphorylation ATP ATP ATP->FLT3_receptor Binds Downstream Downstream Signaling (STAT5, PI3K/AKT, MAPK) P->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: this compound inhibits FLT3 autophosphorylation by blocking ATP binding.

Cellular Pharmacodynamic Effects

This compound exerts potent anti-leukemic effects on AML cell lines harboring FLT3 mutations. These effects are primarily characterized by the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).

Inhibition of Cell Proliferation and Viability

This compound demonstrates robust, dose-dependent inhibition of proliferation in FLT3-mutated AML cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.

Cell LineFLT3 Mutation StatusThis compound IC50 (nM)Reference
MV4-11 FLT3-ITD0.92[14]
0.7 - 1.8[8][9]
MOLM-13 FLT3-ITD2.9[14]
MOLM-14 FLT3-ITD0.7 - 1.8[8][9]
Ba/F3-ITD FLT3-ITD (Transfected)1.8[14]
Ba/F3-D835Y FLT3-TKD (Transfected)1.6[14]
Ba/F3-ITD-D835Y FLT3-ITD & TKD (Transfected)2.1[14]
Ba/F3-ITD-F691L FLT3-ITD & Gatekeeper22[14]

Note: IC50 values can vary based on experimental conditions such as assay duration and serum concentration.

Induction of Apoptosis

Inhibition of the FLT3 signaling pathway by this compound deprives the leukemic cells of critical survival signals, leading to the activation of the intrinsic apoptotic cascade. This is commonly measured by detecting the externalization of phosphatidylserine using Annexin V staining.

Cell LineThis compound Concentration (nM)Treatment Duration (h)Apoptotic Cells (% Annexin V+)Reference
MV4-11 1048~40%[15]
3048~60%[15]
MOLM-13 3048~40%[15]
10048~55%[15]
MOLM-14 1048>40%[16]
Additional Mechanisms of Action

Recent studies have revealed additional mechanisms contributing to this compound's efficacy:

  • FLT3 Expression Reduction : this compound has been shown to decrease the total expression level of the FLT3 protein in AML cells, a mechanism that is independent of its kinase inhibition and may contribute to a more sustained therapeutic effect.[12]

  • Metabolic Reprogramming : The drug can alter cellular metabolism, notably by downregulating glutamine transporters and reducing glutamine uptake and utilization, thereby starving the highly proliferative cancer cells of a key nutrient.[13][17]

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in pharmacodynamic studies. The following sections detail standardized protocols for key assays.

AML Cell Culture and Maintenance
  • Cell Lines : MV4-11 (ATCC CRL-9591), MOLM-13 (DSMZ ACC 554), and MOLM-14 (gifted or sourced from repositories) are commonly used FLT3-ITD positive human AML cell lines.

  • Culture Medium : RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation : Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture : Maintain cell density between 1x10^5 and 2x10^6 viable cells/mL.

Cell Viability Assay (MTS/CellTiter-Glo)

This protocol measures the metabolic activity of cells as an indicator of viability.

cluster_0 Day 1 cluster_1 Day 1 cluster_2 Day 4 cluster_3 Day 4 cluster_4 Day 4 A 1. Seed Cells (e.g., 1x10^4 cells/well) in 96-well plate B 2. Add this compound (serial dilutions) & Vehicle Control A->B C 3. Incubate (72 hours, 37°C) B->C D 4. Add Reagent (e.g., MTS or CellTiter-Glo) C->D E 5. Read Signal (Absorbance or Luminescence) D->E

Caption: Workflow for a typical 72-hour cell viability assay.

  • Cell Seeding : Plate AML cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[18][19]

  • Drug Treatment : Prepare serial dilutions of this compound in culture medium. Add the drug to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation : Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[13][18]

  • Reagent Addition : Add the viability reagent (e.g., 20 µL of CellTiter 96 AQueous One Solution Reagent or an equivalent volume of CellTiter-Glo reagent) to each well.[16][18]

  • Signal Measurement : Incubate for 1-4 hours (for MTS) or 10 minutes (for CellTiter-Glo) as per the manufacturer's instructions. Measure absorbance at 490 nm for MTS or luminescence using a plate reader.

  • Data Analysis : Normalize the results to the vehicle-treated control cells (set to 100% viability) and plot a dose-response curve to calculate the IC50 value using non-linear regression.

Apoptosis Assay (Annexin V/PI Flow Cytometry)

This protocol quantifies the percentage of cells undergoing apoptosis.

  • Treatment : Seed cells (e.g., 1x10^6 cells/well in a 6-well plate) and treat with various concentrations of this compound or vehicle control for 48 hours.[15][16]

  • Cell Harvesting : Collect cells by centrifugation at 300 x g for 5 minutes.

  • Washing : Wash the cells once with cold phosphate-buffered saline (PBS).

  • Staining : Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, Alexa Fluor 488) and 1 µL of a propidium iodide (PI) solution (100 µg/mL).[16][19]

  • Incubation : Incubate the cells at room temperature for 15 minutes, protected from light.

  • Analysis : Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

    • Early Apoptotic Cells : Annexin V positive, PI negative.

    • Late Apoptotic/Necrotic Cells : Annexin V positive, PI positive.

Western Blot Analysis of FLT3 Signaling

This method is used to assess the phosphorylation status of FLT3 and its downstream targets.

  • Treatment and Lysis : Treat AML cells (e.g., 2-5x10^6 cells) with this compound for a short duration (e.g., 2-4 hours) to observe signaling changes.[16][18] Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis : Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5) overnight at 4°C.[16]

  • Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mechanisms of Resistance

Despite the high efficacy of this compound, resistance can emerge through various mechanisms, which have been studied in AML cell lines and clinical samples.

  • On-Target Mutations : The acquisition of secondary mutations in the FLT3 gene, such as the F691L "gatekeeper" mutation, can interfere with this compound binding, though this compound retains some activity against this mutation at higher concentrations.[3][14][20][21]

  • Bypass Signaling : A more common resistance mechanism involves the activation of alternative signaling pathways that bypass the need for FLT3 signaling. This frequently involves the acquisition of mutations in genes of the RAS/MAPK pathway (e.g., NRAS).[4][20][22][23]

  • Microenvironment-Mediated Resistance : Factors and cytokines secreted by bone marrow stromal cells can confer resistance to FLT3 inhibitors, highlighting the importance of the tumor microenvironment.[23][24]

References

Gilteritinib's Interruption of Cancer Cell Proliferation: A Technical Guide to its Role in Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gilteritinib, a potent and selective FMS-like tyrosine kinase 3 (FLT3) and AXL inhibitor, has emerged as a critical therapeutic agent in the management of acute myeloid leukemia (AML) harboring FLT3 mutations.[1][2][3] Its clinical efficacy is intrinsically linked to its ability to induce cell cycle arrest and apoptosis in cancer cells.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-mediated cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Introduction: The FLT3 Signaling Axis and Cancer Proliferation

The FMS-like tyrosine kinase 3 (FLT3) receptor plays a pivotal role in the normal proliferation and differentiation of hematopoietic stem and progenitor cells.[2] In a significant subset of acute myeloid leukemia (AML) patients, activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor.[1][2] This aberrant signaling drives uncontrolled cell proliferation and confers a poor prognosis.[2][3] The constitutively active FLT3 receptor triggers a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which collectively promote cell survival and cell cycle progression.[4]

This compound is a second-generation tyrosine kinase inhibitor designed to target both FLT3-ITD and FLT3-TKD mutations, as well as the AXL receptor tyrosine kinase, which is implicated in resistance to FLT3 inhibitors.[1][5][6] By competitively inhibiting the ATP-binding site of these kinases, this compound effectively abrogates their downstream signaling, leading to the induction of cell cycle arrest and apoptosis in malignant cells.[5][7]

Mechanism of Action: this compound-Induced Cell Cycle Arrest

This compound exerts its anti-proliferative effects primarily by inducing a G1 phase cell cycle arrest in susceptible cancer cells.[1][8] This blockade of the cell cycle at the G1/S checkpoint prevents cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. In some contexts, particularly in combination with other agents, a G2 phase arrest has also been observed.[9]

Impact on Cell Cycle Regulatory Proteins

The transition through the G1 phase of the cell cycle is tightly regulated by the interplay of cyclins and cyclin-dependent kinases (CDKs). Specifically, the formation of active cyclin D/CDK4/6 and cyclin E/CDK2 complexes is essential for the phosphorylation of the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to activate genes required for S-phase entry.

Studies have demonstrated that this compound treatment leads to the downregulation of key G1-phase regulatory proteins. In prostate cancer cell lines, this compound was shown to downregulate CDK2, CDK4, and cyclin E1, contributing to the observed G1 phase arrest.[10]

Inhibition of Pro-Proliferative Signaling Pathways

The induction of cell cycle arrest by this compound is a direct consequence of its ability to inhibit FLT3 and its downstream signaling effectors. Upon binding to the mutated FLT3 receptor, this compound prevents its autophosphorylation, thereby blocking the activation of critical downstream pathways that drive cell cycle progression.[2]

Key signaling nodes affected by this compound include:

  • STAT5 (Signal Transducer and Activator of Transcription 5): Constitutive STAT5 activation is a hallmark of FLT3-ITD+ AML. This compound effectively reduces the phosphorylation of STAT5, a known downstream target of FLT3.[5]

  • AKT: The PI3K/AKT pathway is a central regulator of cell survival and proliferation. This compound treatment has been shown to inhibit AKT phosphorylation.[11]

  • ERK (Extracellular Signal-Regulated Kinase): As a component of the MAPK pathway, ERK activation promotes cell proliferation. This compound also suppresses the phosphorylation of ERK.[11]

By inhibiting these pathways, this compound disrupts the intricate signaling network that promotes the expression of cyclins and other proteins essential for cell cycle progression, ultimately leading to G1 arrest.

Gilteritinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (ITD/TKD Mutant) PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK This compound This compound This compound->FLT3 Inhibits AKT AKT PI3K->AKT CellCycle Cell Cycle Progression (G1 to S phase) AKT->CellCycle Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellCycle Promotes STAT5 STAT5 JAK->STAT5 STAT5->CellCycle Promotes Cell_Cycle_Analysis_Workflow start Seed cells in 12-well plates treatment Treat with this compound (e.g., 1, 3, 10, 30 nM) or vehicle (DMSO) for 24h start->treatment harvest Harvest cells by centrifugation treatment->harvest wash Wash with PBS harvest->wash fix Fix cells in cold 70% ethanol wash->fix stain Stain with Propidium Iodide (PI) and treat with RNase fix->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify cell cycle distribution analyze->end

References

Methodological & Application

Application Notes and Protocols for Establishing Gilteritinib-Resistant AML Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing gilteritinib-resistant Acute Myeloid Leukemia (AML) cell line models. The protocols outlined below are based on established methodologies and are intended to serve as a foundational resource for studying resistance mechanisms and developing novel therapeutic strategies.

Introduction

This compound is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of relapsed or refractory AML with FLT3 mutations.[1][2] Despite its clinical efficacy, the development of resistance is a significant challenge.[3][4] Understanding the mechanisms of this compound resistance is crucial for the development of next-generation therapies and combination strategies to overcome it. In vitro models of this compound resistance are invaluable tools for this purpose.

Resistance to this compound can be broadly categorized into on-target and off-target mechanisms. On-target resistance often involves the acquisition of secondary mutations in the FLT3 gene, such as the "gatekeeper" mutation F691L, which can interfere with drug binding.[5][6] Off-target resistance mechanisms are more diverse and frequently involve the activation of bypass signaling pathways that circumvent the need for FLT3 signaling. The RAS/MAPK pathway is a commonly implicated pathway in this compound resistance, with mutations in genes like NRAS and KRAS being frequently observed.[3][6][7][8] Additionally, the activation of other receptor tyrosine kinases, such as AXL, and signaling molecules like PIM1 can also contribute to resistance.[6][8] The bone marrow microenvironment can also confer resistance through the secretion of cytokines and growth factors like FGF2 and FLT3 ligand (FL).[9]

This document provides detailed protocols for generating this compound-resistant AML cell lines, methods for their characterization, and a summary of expected quantitative outcomes.

Data Presentation

Table 1: this compound IC50 Values in Sensitive and Resistant AML Cell Lines
Cell LineGenotypeSensitive IC50 (nM)Resistant IC50 (nM)Fold Increase in ResistanceReference
MOLM-13FLT3-ITD2.9 - 19.0>100>5-34[10][11][12]
MV4-11FLT3-ITD0.92 - 3.3>100>30-108[10][11]
MOLM-14FLT3-ITDNot Specified>100Not Specified[13]
Ba/F3-FLT3-ITDTransduced1.8Not SpecifiedNot Specified[10]
Ba/F3-FLT3-ITD+N701KTransduced82.86Not Applicable46[3]
Primary AML BlastsFLT3-ITD+N701K24.38>10000>410[3]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant AML Cell Lines

Objective: To generate this compound-resistant AML cell lines through continuous exposure to escalating concentrations of the drug.

Materials:

  • FLT3-mutated AML cell lines (e.g., MOLM-13, MV4-11, MOLM-14)[11][14]

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (Stock solution in DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Initial Culture: Culture the parental AML cell line (e.g., MOLM-13) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Determine Parental IC50: Perform a dose-response assay to determine the initial IC50 of this compound for the parental cell line. This will serve as a baseline.

  • Initiation of Resistance Induction: Begin by continuously exposing the cells to a low concentration of this compound, typically starting at or slightly below the IC50 value (e.g., 1-5 nM for MOLM-13 or MV4-11).

  • Monitoring and Dose Escalation:

    • Monitor cell viability and proliferation regularly. Initially, a significant decrease in cell growth is expected.

    • Allow the cells to recover and resume proliferation in the presence of the drug. This may take several weeks.

    • Once the cells are stably proliferating at the current this compound concentration, gradually increase the concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).

    • Repeat this process of recovery and dose escalation over a period of several months.

  • Establishment of Resistant Clones: Continue the dose escalation until the cells can proliferate in the presence of a high concentration of this compound (e.g., 100 nM or higher).

  • Cryopreservation: At various stages of resistance development, cryopreserve aliquots of the cells for future experiments.

  • Maintenance of Resistant Lines: Maintain the established resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.

Protocol 2: Characterization of this compound-Resistant Cell Lines

Objective: To confirm and characterize the resistant phenotype of the established cell lines.

A. Cell Viability and IC50 Determination:

  • Seed both parental and resistant cells in 96-well plates.

  • Treat the cells with a range of this compound concentrations for 72 hours.

  • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion).

  • Calculate the IC50 values for both parental and resistant cell lines and determine the fold-change in resistance.

B. Western Blot Analysis of Signaling Pathways:

  • Culture parental and resistant cells with and without this compound treatment for a short period (e.g., 2-4 hours).

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against key signaling proteins, including:

    • Phospho-FLT3 and total FLT3

    • Phospho-STAT5 and total STAT5

    • Phospho-ERK and total ERK

    • Phospho-AKT and total AKT

    • AXL

    • c-Myc

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. Analyze the changes in protein phosphorylation and expression levels between sensitive and resistant cells. This compound has been shown to reduce both the phosphorylation and the total expression of FLT3 in sensitive cells.[1]

C. Genetic Analysis for Resistance Mutations:

  • Isolate genomic DNA from both parental and resistant cell lines.

  • Perform Sanger sequencing or next-generation sequencing (NGS) to identify potential mutations in the FLT3 gene (e.g., F691L) and key genes in the RAS/MAPK pathway (NRAS, KRAS, PTPN11).

Mandatory Visualizations

G cluster_0 Establishment of this compound-Resistant Cell Line start Parental AML Cell Line (e.g., MOLM-13, MV4-11) ic50 Determine Baseline IC50 start->ic50 culture Continuous Culture with Low-Dose this compound (at or below IC50) ic50->culture monitor Monitor Cell Viability and Proliferation culture->monitor recover Cell Population Recovers monitor->recover increase Stepwise Increase in This compound Concentration recover->increase increase->culture Repeat Cycle resistant Stable Proliferation at High this compound Concentration (e.g., >100 nM) increase->resistant After Several Months cryo Cryopreserve Resistant Cell Line Stocks resistant->cryo

Caption: Experimental workflow for generating this compound-resistant AML cell lines.

G cluster_0 This compound Action & Resistance Mechanisms cluster_1 Downstream Signaling cluster_2 Resistance Mechanisms This compound This compound FLT3 FLT3-ITD This compound->FLT3 Inhibits RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT JAK_STAT JAK/STAT Pathway FLT3->JAK_STAT Proliferation Leukemic Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation OnTarget On-Target: FLT3 Gatekeeper Mutation (e.g., F691L) OnTarget->FLT3 Alters Drug Binding OffTarget Off-Target: RAS/MAPK Pathway Activation (NRAS, KRAS mutations) OffTarget->Proliferation Bypasses FLT3 Inhibition Bypass Bypass Signaling: AXL, PIM1 Activation Bypass->Proliferation Bypasses FLT3 Inhibition

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Gilteritinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gilteritinib is a potent, selective, oral FLT3/AXL tyrosine kinase inhibitor. It has demonstrated significant clinical activity against both FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common drivers in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] this compound induces cell cycle arrest and apoptosis in FLT3-mutated cancer cells by inhibiting the FLT3 signaling pathway and its downstream effectors.[1] This document provides detailed protocols for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining, along with representative data and a summary of the underlying signaling pathways.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its anti-leukemic effects by binding to the ATP-binding pocket of the FLT3 receptor, inhibiting its autophosphorylation and subsequent activation. This blockade disrupts downstream pro-survival signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, ultimately leading to the induction of apoptosis.[2][3] One identified mechanism involves the inhibition of AKT, which leads to the activation of glycogen synthase kinase 3β (GSK-3β). Activated GSK-3β can then promote apoptosis through various downstream effectors, including the transcription factor NF-κB, which can induce the expression of the pro-apoptotic protein PUMA.[3]

Data Presentation

The following tables summarize the dose-dependent induction of apoptosis by this compound in two common FLT3-ITD positive AML cell lines, MV4-11 and MOLM-13, after 48 hours of treatment. Apoptosis was quantified by Annexin V staining followed by flow cytometry.

Table 1: this compound-Induced Apoptosis in MV4-11 Cells

This compound Concentration (nM)Mean Percentage of Annexin V-Positive Cells (± SEM)
0 (Vehicle)Not specified
1Not specified
3Significantly increased vs. vehicle (P<0.01)
10Significantly increased vs. vehicle (P<0.001)
30Significantly increased vs. vehicle (P<0.001)

Data from a 48-hour treatment period.[4]

Table 2: this compound-Induced Apoptosis in MOLM-13 Cells

This compound Concentration (nM)Mean Percentage of Annexin V-Positive Cells (± SEM)
0 (Vehicle)4.1%
1Not specified
3Not specified
10Not specified
3032.0% (P<0.001 vs. vehicle)
10052.4% (P<0.001 vs. vehicle)

Data from a 48-hour treatment period.[4]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Lines:

    • MV4-11 (FLT3-ITD positive human AML cell line)

    • MOLM-13 (FLT3-ITD positive human AML cell line)

  • Culture Conditions:

    • Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment:

    • Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

    • Treat cells with increasing concentrations of this compound (e.g., 1, 3, 10, 30, 100 nM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V and PI Staining)
  • Harvesting Cells:

    • Following treatment, collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing:

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate controls, including unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI, to set up compensation and gates.

Interpretation of Results:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualizations

Gilteritinib_Signaling_Pathway This compound This compound FLT3_ITD Mutated FLT3 Receptor (FLT3-ITD) This compound->FLT3_ITD Inhibits PI3K PI3K FLT3_ITD->PI3K Activates RAS RAS FLT3_ITD->RAS Activates STAT5 STAT5 FLT3_ITD->STAT5 Activates AKT AKT PI3K->AKT GSK3b GSK-3β AKT->GSK3b Inhibits NFkB NF-κB GSK3b->NFkB Activates PUMA PUMA NFkB->PUMA Induces Expression Apoptosis Apoptosis PUMA->Apoptosis MAPK MAPK (ERK) RAS->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation STAT5->Proliferation

Caption: this compound-induced apoptotic signaling pathway.

Flow_Cytometry_Workflow start Start: AML Cell Culture (e.g., MV4-11, MOLM-13) treatment Treatment with this compound (Dose-response & Time-course) start->treatment harvest Harvest Cells (Centrifugation) treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate at RT (15 min, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Data Analysis: Quantify Apoptotic Populations analyze->end

Caption: Experimental workflow for apoptosis analysis.

References

Application Notes: Utilizing Gilteritinib for the Study of FLT3 Signaling in Ba/F3 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are frequently observed in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and survival through various downstream signaling pathways.

Gilteritinib is a potent, selective, next-generation FLT3 tyrosine kinase inhibitor (TKI). It has demonstrated significant clinical activity against both FLT3-ITD and FLT3-TKD mutations, including those conferring resistance to earlier-generation TKIs. The murine pro-B cell line, Ba/F3, is a valuable in vitro model system for studying cytokine receptor signaling. Ba/F3 cells are dependent on interleukin-3 (IL-3) for their growth and survival. However, upon stable transfection with a constitutively active kinase, such as mutated FLT3, they become IL-3 independent. This characteristic makes FLT3-expressing Ba/F3 cells an ideal model to investigate the efficacy and mechanism of action of FLT3 inhibitors like this compound.

These application notes provide a comprehensive guide for utilizing this compound to study FLT3 signaling in Ba/F3 cells, complete with detailed experimental protocols and data presentation.

Mechanism of Action of this compound

This compound is a type I TKI that inhibits FLT3 by binding to the ATP-binding pocket of the kinase domain in its active conformation. This action effectively blocks the autophosphorylation of the FLT3 receptor, thereby inhibiting the activation of its downstream signaling cascades. The primary signaling pathways constitutively activated by mutated FLT3 and subsequently inhibited by this compound include:

  • RAS/MEK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation.

  • PI3K/AKT Pathway: This cascade plays a central role in promoting cell survival and inhibiting apoptosis.

  • STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key downstream target of FLT3 that promotes cell proliferation and survival.

By inhibiting these pathways, this compound induces cell cycle arrest and apoptosis in cells dependent on FLT3 signaling for their survival.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various FLT3 mutations expressed in Ba/F3 cells, as reported in the literature. This data highlights the potent and broad activity of this compound.

FLT3 MutationThis compound IC50 (nM)Reference
FLT3-ITD1.8 - 4.5[1][2]
FLT3-D835Y1.6[1]
FLT3-ITD-D835Y2.1[1]
FLT3-ITD-F691L22[1]
FLT3-ITD-F691I49[1]
FLT3-D835V0.8[2]
FLT3-Y842C1.1[2]

Experimental Protocols

Protocol 1: Establishment and Maintenance of FLT3-Mutated Ba/F3 Cell Lines

Objective: To generate and maintain stable Ba/F3 cell lines expressing constitutively active FLT3 mutants, rendering them IL-3 independent.

Materials:

  • Parental Ba/F3 cells

  • Retroviral or lentiviral expression vector containing the human FLT3 mutant cDNA (e.g., pMSCVpuro-FLT3-ITD)

  • Packaging cell line (e.g., Platinum-E)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Complete RPMI-1640 medium with murine IL-3 (10 ng/mL)

  • Selection antibiotic (e.g., Puromycin at 1-2 µg/mL)

  • Polybrene

Procedure:

  • Viral Production:

    • Plate packaging cells at an appropriate density.

    • Transfect the packaging cells with the FLT3 mutant expression vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • Collect the virus-containing supernatant 48-72 hours post-transfection and filter it through a 0.45 µm filter.

  • Transduction of Ba/F3 Cells:

    • Plate parental Ba/F3 cells in complete RPMI-1640 medium containing 10 ng/mL of murine IL-3.

    • Add the viral supernatant to the Ba/F3 cells in the presence of polybrene (4-8 µg/mL).

    • Centrifuge the plate at 1000 x g for 90 minutes at 32°C to enhance transduction efficiency (spinoculation).

    • Incubate the cells for 24-48 hours.

  • Selection of Stable Cell Lines:

    • After transduction, wash the cells and resuspend them in complete RPMI-1640 medium without IL-3, but containing the appropriate selection antibiotic (e.g., puromycin).

    • Culture the cells for 1-2 weeks, replacing the medium with fresh selection medium every 2-3 days, until a stable population of antibiotic-resistant, IL-3 independent cells emerges.

  • Maintenance of Stable Cell Lines:

    • Culture the stable FLT3-mutated Ba/F3 cells in complete RPMI-1640 medium without IL-3.

    • Maintain the cell density between 1 x 10^5 and 2 x 10^6 cells/mL.

    • Split the cultures every 2-3 days.

    • Periodically confirm the expression and phosphorylation of FLT3 via Western blot.

Protocol 2: Cell Viability Assay to Determine this compound IC50

Objective: To determine the concentration of this compound that inhibits the proliferation of FLT3-mutated Ba/F3 cells by 50%.

Materials:

  • FLT3-mutated Ba/F3 cells

  • Complete RPMI-1640 medium (without IL-3)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing FLT3-mutated Ba/F3 cells and resuspend them in fresh complete RPMI-1640 medium to a density of 2 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (2,000 cells/well) into a 96-well plate.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete RPMI-1640 medium. A typical concentration range would be from 1 µM down to 0.01 nM, plus a vehicle control (DMSO).

    • Add 100 µL of the diluted this compound solutions to the respective wells, resulting in a final volume of 200 µL per well.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for the recommended time to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Protocol 3: Western Blot Analysis of FLT3 Signaling Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation status of FLT3 and its key downstream signaling proteins (STAT5, AKT, ERK).

Materials:

  • FLT3-mutated Ba/F3 cells

  • Complete RPMI-1640 medium (without IL-3)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-p44/42 ERK (Thr202/Tyr204), anti-p44/42 ERK, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed FLT3-mutated Ba/F3 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to grow overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours.

    • Harvest the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet with ice-cold lysis buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor (ITD or TKD Mutation) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Proliferation STAT5->Survival This compound This compound This compound->FLT3

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Cell_Viability_Workflow start Start seed_cells Seed FLT3-mutated Ba/F3 cells in 96-well plate start->seed_cells prepare_drug Prepare serial dilutions of this compound seed_cells->prepare_drug add_drug Add this compound to cells prepare_drug->add_drug incubate Incubate for 72 hours add_drug->incubate add_reagent Add cell viability reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Experimental Workflow for Cell Viability Assay.

Gilteritinib_MOA This compound This compound FLT3_Kinase Constitutively Active FLT3 Kinase This compound->FLT3_Kinase Inhibition Downstream_Signaling Downstream Signaling (STAT5, AKT, ERK) FLT3_Kinase->Downstream_Signaling Activation Cell_Proliferation Leukemic Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotion Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition

Caption: this compound's Mechanism of Action on FLT3 Signaling.

References

CRISPR-Cas9 screening for Gilteritinib sensitivity genes

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for CRISPR-Cas9 Screening to Identify Genes Modulating Gilteritinib Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (XOSPATA®) is a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of adult patients with relapsed or refractory Acute Myeloid Leukemia (AML) harboring an FLT3 mutation.[1][2] FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem cells.[3] Activating mutations, such as internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations, are found in approximately 30% of AML patients and lead to constitutive activation of the kinase and its downstream signaling pathways, contributing to aggressive disease.[3][4] this compound effectively inhibits both FLT3-ITD and FLT3-TKD mutations, blocking downstream signaling cascades like RAS/MAPK, PI3K/AKT, and STAT5, thereby inducing apoptosis in leukemic cells.[2][3][5]

Despite its efficacy, resistance to this compound can emerge through on-target secondary mutations in FLT3 or through the activation of bypass signaling pathways.[6][7] Identifying the genes and pathways that mediate sensitivity and resistance to this compound is crucial for developing rational combination therapies and identifying predictive biomarkers. Genome-wide CRISPR-Cas9 loss-of-function screening is a powerful, unbiased approach to systematically identify genes whose inactivation confers sensitivity or resistance to a therapeutic agent.[8][9] This document provides detailed protocols and application notes for performing a CRISPR-Cas9 screen to discover novel genes that modulate the response of AML cells to this compound.

Signaling Pathways and Mechanism of Action

This compound functions by binding to the ATP-binding site of the FLT3 receptor, which prevents its autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways.[3] The diagram below illustrates the FLT3 signaling cascade and the inhibitory action of this compound.

Caption: FLT3 signaling pathway and this compound's mechanism of action.

Application Notes

A genome-wide CRISPR-Cas9 knockout screen can systematically identify genes whose loss-of-function alters cellular sensitivity to this compound. The core principle involves introducing a pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of Cas9-expressing AML cells. The cell population is then treated with this compound.

  • Negative Selection Screen (to find resistance genes): Cells are treated with a cytotoxic concentration of this compound. Surviving cells will be enriched for sgRNAs that target genes whose loss confers resistance. These genes often represent negative regulators of pro-survival pathways that can bypass FLT3 inhibition.

  • Positive Selection Screen (to find sensitivity genes): Cells are treated with a sub-lethal dose of this compound. In this setup, sgRNAs targeting genes essential for survival in the presence of the drug, or genes whose loss enhances the drug's effect, will be depleted from the population over time. These "sensitizer" genes are attractive targets for combination therapies.

Previous CRISPR screens with other FLT3 inhibitors, such as sorafenib, have identified negative regulators of the MAPK and mTOR pathways (e.g., LZTR1, NF1, TSC1, TSC2) as key mediators of resistance.[10][11] Loss of these genes leads to the reactivation of these pathways, bypassing FLT3 inhibition.[10] A screen focused on this compound is expected to confirm these findings and uncover novel, specific modulators of its activity.

Quantitative Data

The following tables summarize key quantitative data relevant to this compound sensitivity and resistance, compiled from published studies.

Table 1: In Vitro this compound IC₅₀ Values Against Various FLT3 Mutations

Cell Line / Model FLT3 Mutation Status This compound IC₅₀ (nM) Reference
Ba/F3 FLT3-ITD ~5-10 [12]
Ba/F3 FLT3-ITD + F691L (Gatekeeper) ~110-120 (~11-fold increase) [12]
Ba/F3 FLT3-ITD + N701K (Noncanonical) ~110-120 (~11-fold increase) [12]
Ba/F3 FLT3-D835Y (TKD) ~2-5 [13]
Patient Blasts Pre-resistance (FLT3-ITD) 24.38 [14]

| Patient Blasts | Post-resistance (FLT3-ITD + N701K) | 82.86 |[14] |

Table 2: Potential Genes Modulating FLT3 Inhibitor Sensitivity Identified from CRISPR Screens

Gene Pathway Role in Drug Response Rationale Reference
NF1 RAS/MAPK Resistance Negative regulator of RAS. Loss activates MAPK pathway. [10]
TSC1/TSC2 PI3K/AKT/mTOR Resistance Negative regulators of mTORC1. Loss activates mTOR pathway. [10]
LZTR1 RAS/MAPK Resistance Part of a complex that ubiquitinates RAS for degradation. [10]
CRKL RAS/MAPK Sensitivity Adaptor protein in kinase signaling. Depletion enhances ruxolitinib sensitivity in Ph-like ALL. [15]
(Hypothetical) Oxidative Phosphorylation Sensitivity A this compound screen abstract suggests targeting this pathway for combination therapy. [16]

| (Hypothetical) | De Novo Purine Biosynthesis | Sensitivity | A this compound screen abstract suggests targeting this pathway for combination therapy. |[16] |

Experimental Workflow

The diagram below outlines the key steps of a pooled CRISPR-Cas9 knockout screen for identifying this compound sensitivity genes.

CRISPR_Screen_Workflow CRISPR-Cas9 Screening Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis A1 1. Generate Cas9-expressing AML cells B1 3. Transduce cells with sgRNA library A1->B1 A2 2. Amplify pooled sgRNA lentiviral library A2->B1 B2 4. Antibiotic selection for transduced cells B1->B2 B3 5. Split population: Control vs. This compound B2->B3 B4 6. Culture for ~14 population doublings B3->B4 C1 7. Harvest cells & extract genomic DNA B4->C1 C2 8. PCR amplify sgRNA sequences C1->C2 C3 9. Next-Generation Sequencing (NGS) C2->C3 C4 10. Bioinformatic analysis: Identify depleted/enriched sgRNAs C3->C4

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.

Detailed Experimental Protocols

Protocol 1: Generation of a Stable Cas9-Expressing AML Cell Line (e.g., MOLM-13)

This protocol describes the generation of a stable Cas9-expressing cell line using lentiviral transduction, which is essential for subsequent library screening.[8][9]

Materials:

  • MOLM-13 cells (FLT3-ITD positive)

  • HEK293T cells

  • LentiCas9-Blast plasmid (e.g., Addgene #52962)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete RPMI-1640 medium (with 10% FBS, 1% Pen/Strep)

  • Opti-MEM

  • Blasticidin

  • Polybrene

  • 0.45 µm syringe filters

Procedure:

  • Lentivirus Production:

    • One day before transfection, seed 6 x 10⁶ HEK293T cells in a 10 cm dish.

    • On the day of transfection, co-transfect the HEK293T cells with the LentiCas9-Blast plasmid and packaging plasmids using your chosen transfection reagent according to the manufacturer's protocol.

    • After 12-16 hours, replace the medium with fresh complete RPMI medium.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.

  • Transduction of MOLM-13 Cells:

    • Seed 1 x 10⁶ MOLM-13 cells in a 6-well plate in 1 mL of complete medium.

    • Add polybrene to a final concentration of 8 µg/mL.

    • Add the lentiviral supernatant to the cells. To determine the optimal amount, perform a titration.

    • Centrifuge the plate at 1,000 x g for 90 minutes at 32°C to enhance transduction efficiency (spinoculation).

    • Incubate the cells for 24 hours at 37°C.

  • Selection and Expansion:

    • After 24 hours, replace the virus-containing medium with fresh medium.

    • 48 hours post-transduction, begin selection by adding Blasticidin (determine the optimal concentration via a kill curve, typically 5-10 µg/mL for MOLM-13).

    • Culture the cells for 7-10 days, replacing the medium with fresh blasticidin-containing medium every 2-3 days, until a stable, resistant population emerges.

  • Validation of Cas9 Expression:

    • Confirm Cas9 expression via Western blot.

    • Functionally validate Cas9 activity using an mCherry-knockout assay or a similar reporter system.[8]

    • Expand and cryopreserve the validated Cas9-expressing cell line.

Protocol 2: Pooled CRISPR-Cas9 Screen for this compound Sensitivity

This protocol outlines the core screening experiment.[9]

Materials:

  • Validated Cas9-expressing MOLM-13 cells

  • Pooled human whole-genome or focused sgRNA library (lentiviral format)

  • Puromycin

  • This compound

  • Genomic DNA extraction kit

  • High-fidelity polymerase for PCR

  • Primers for amplifying the sgRNA cassette

Procedure:

  • Library Transduction:

    • Thaw the Cas9-MOLM-13 cells and expand them.

    • Perform a large-scale lentiviral transduction with the sgRNA library. The key is to achieve a low multiplicity of infection (MOI ≈ 0.3) to ensure most cells receive only one sgRNA.

    • The number of cells transduced should be sufficient to maintain a library coverage of at least 500-1000 cells per sgRNA. For a library with 100,000 sgRNAs, this means starting with at least 50-100 million cells.

  • Selection and Initial Timepoint:

    • 48 hours post-transduction, begin selection with puromycin (determine concentration with a kill curve, typically 1-2 µg/mL).

    • After 2-3 days of selection, harvest a cell pellet representing the initial ("Day 0" or T₀) population. This pellet must maintain the 500-1000x library coverage. Store at -80°C.

  • This compound Treatment:

    • Allow the remaining cells to recover and expand for 2-3 days post-selection to allow for gene editing and protein turnover to occur.

    • Split the cell population into two arms:

      • Control Arm: Culture in standard medium with DMSO (vehicle).

      • Treatment Arm: Culture in medium containing this compound. The concentration should be determined beforehand (e.g., IC₅₀ for a negative selection screen, or IC₂₀ for a positive selection screen).

    • Maintain library coverage (500-1000x) at each passage.

    • Continue to culture the cells for approximately 14 population doublings (typically 14-21 days).

    • Harvest the final cell pellets from both the control and treatment arms, ensuring library coverage is maintained. Store at -80°C.

Protocol 3: Sample Preparation and Data Analysis

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA (gDNA) from the T₀ and final timepoint pellets using a suitable kit. Ensure high-quality, high-molecular-weight DNA is obtained.

  • sgRNA Cassette Amplification:

    • Perform a two-step PCR to amplify the integrated sgRNA sequences from the gDNA.

    • Step 1: Use primers flanking the sgRNA cassette. Use multiple parallel reactions to avoid PCR bias and ensure library complexity is maintained.

    • Step 2: Use primers to add Illumina sequencing adapters and barcodes to the products from Step 1.

  • Next-Generation Sequencing (NGS):

    • Pool the barcoded libraries and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq, HiSeq). Aim for a read depth of at least 300-500 reads per sgRNA in the T₀ sample.

  • Bioinformatic Analysis:

    • Demultiplex the sequencing reads based on their barcodes.

    • Align reads to the sgRNA library reference to get read counts for each sgRNA.

    • Normalize the read counts.

    • Calculate the log₂ fold change (LFC) of each sgRNA between the final timepoint (treatment or control) and the T₀ sample.

    • Use statistical packages like MAGeCK or casTLE to identify sgRNAs (and their corresponding genes) that are significantly depleted (sensitivity hits) or enriched (resistance hits) in the this compound-treated arm compared to the control arm.[8]

Hit Validation

Genes identified as significant hits from the primary screen require validation.

Hit_Validation_Workflow Logical Workflow for Hit Validation Start Primary Screen Identifies Candidate Gene 'X' Step1 Generate individual knockout of Gene X using 2-3 distinct sgRNAs Start->Step1 Step2 Confirm knockout by Western Blot or Sanger Sequencing Step1->Step2 Step3 Perform cell viability assay (e.g., CTG, MTS) with This compound dose-response Step2->Step3 Decision Does knockout of Gene X recapitulate the screen phenotype (altered IC₅₀)? Step3->Decision Step4a Validate hit in other AML cell lines Decision->Step4a Yes Fail Hit is not validated (Potential off-target or false positive) Decision->Fail No Step4b Investigate mechanism: - Western blot for pathway analysis - Rescue experiment with cDNA Step4a->Step4b End Gene X is a validated modulator of This compound sensitivity Step4b->End

Caption: Logical workflow for validating candidate genes from the screen.

Conclusion

The application of CRISPR-Cas9 screening technology provides a robust and unbiased platform for elucidating the genetic determinants of this compound sensitivity and resistance in AML. By following the protocols outlined in this document, researchers can identify novel therapeutic targets for combination strategies, discover potential biomarkers to predict patient response, and gain deeper insights into the complex signaling networks that contribute to the efficacy of FLT3 inhibition. The validation of hits from such screens will be instrumental in developing next-generation treatment paradigms to improve outcomes for patients with FLT3-mutated AML.

References

Application Note: A Guide to Characterizing the Off-Target Kinase Inhibition Profile of Gilteritinib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gilteritinib (ASP2215) is a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an FLT3 mutation.[1][2][3] It is a type I inhibitor that targets both the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, which are associated with poor patient outcomes.[1][4][5] While highly selective, this compound, like many kinase inhibitors, interacts with proteins other than its primary target. These "off-target" interactions are critical to understand as they can contribute to therapeutic efficacy, unexpected toxicities, or mechanisms of drug resistance.[6] This document provides a guide to studying the off-target effects of this compound, including its known kinase inhibition profile, relevant signaling pathways, and detailed protocols for experimental validation.

This compound Kinase Inhibition Profile

This compound's primary targets are wild-type and mutated forms of FLT3.[7] However, it also demonstrates potent inhibitory activity against several other kinases, most notably AXL and ALK.[1][7] The receptor tyrosine kinase AXL is often involved in modulating FLT3 activity and can contribute to chemotherapy resistance.[1] A summary of the inhibitory concentrations (IC50) for this compound against various kinases is presented below.

Table 1: this compound IC50 Values for On-Target and Off-Target Kinases

Kinase Target Mutation/Context Type IC50 (nM) Reference(s)
FLT3 Wild-Type On-Target 5 [1]
FLT3 ITD On-Target 0.7 - 1.8 [1][6]
FLT3 TKD (D835Y) On-Target 0.92 - 2.1 [6][8]
FLT3 ITD + D835Y On-Target 2.1 [6]
FLT3 ITD + F691L (Gatekeeper) On-Target 22 [6]
AXL Wild-Type Off-Target >50% inhibition at 1 nM [8]
ALK Wild-Type Off-Target >50% inhibition at 1 nM [8]
c-Kit Wild-Type Off-Target 102 [3]
LTK CLIP1-LTK Fusion Off-Target 0.3 [9]
ROS1 Wild-Type Off-Target 11.1 [9]
MER Wild-Type Off-Target >50% inhibition at 5 nM [8]
RET Wild-Type Off-Target >50% inhibition at 5 nM [8]
TRKA Wild-Type Off-Target >50% inhibition at 5 nM [8]

| Other | Parental Ba/F3 Cells | Off-Target | 420 |[6] |

Signaling Pathways and Resistance Mechanisms

This compound exerts its primary effect by inhibiting FLT3 autophosphorylation, which blocks downstream signaling pathways crucial for leukemic cell proliferation and survival, such as STAT5, ERK, and AKT.[1][10] Off-target inhibition, particularly of AXL, may also contribute to its anti-leukemic activity.[3] Resistance to this compound can occur through on-target secondary mutations in FLT3 (e.g., the F691L "gatekeeper" mutation) or through the activation of bypass signaling pathways, most commonly involving mutations in the RAS/MAPK pathway (e.g., NRAS mutations).[11][12][13]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 ERK ERK FLT3->ERK AKT AKT FLT3->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation AKT->Proliferation This compound This compound This compound->FLT3 Inhibits

Caption: this compound inhibits FLT3, blocking downstream pro-survival signaling.

Off_Target_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus This compound This compound FLT3 FLT3 This compound->FLT3 Primary Target AXL AXL This compound->AXL Off-Target ERK ERK FLT3->ERK Blocked NRAS NRAS (Mutation) NRAS->ERK Bypass Activation Leukemic_Growth Leukemic Growth ERK->Leukemic_Growth

Caption: Off-target inhibition of AXL and resistance via NRAS mutation bypass.

Experimental Workflow & Protocols

A systematic approach is required to identify and validate off-target kinase effects. The workflow begins with broad, unbiased screening, followed by targeted biochemical and cell-based assays to confirm and characterize the interactions.

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_output Output Discovery Broad Kinase Screen (e.g., KinomeScan™, KINOMEscan®) Biochemical Biochemical IC50 Determination (e.g., ADP-Glo™, LanthaScreen™) Discovery->Biochemical Identify Hits Cellular_Target Cellular Target Engagement (e.g., NanoBRET™, Western Blot) Biochemical->Cellular_Target Validate Potency Cellular_Phenotype Phenotypic Cellular Assays (e.g., Proliferation, Apoptosis) Cellular_Target->Cellular_Phenotype Confirm Cellular Activity Profile On/Off-Target Inhibition Profile Cellular_Phenotype->Profile Characterize Effects

Caption: Workflow for identifying and validating this compound's off-target effects.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol determines the IC50 value of this compound against a purified kinase by measuring ADP production.[14]

  • Materials:

    • Purified recombinant kinase of interest

    • Kinase-specific substrate (e.g., a generic substrate like MBP or a specific peptide)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • Kinase Reaction Buffer (specific to the kinase, typically containing MgCl2, DTT)

    • ATP solution

    • 384-well white assay plates

    • Plate reader capable of measuring luminescence

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer with 1% DMSO. A 10-point, 3-fold dilution series starting from 10 µM is a typical starting point.

    • Reaction Setup:

      • To each well of a 384-well plate, add 2.5 µL of the this compound dilution (or buffer with 1% DMSO for 'no-inhibitor' controls).

      • Add 2.5 µL of a 2x kinase/substrate mix. Pre-incubate for 15 minutes at room temperature.

      • Initiate the reaction by adding 5 µL of 2x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Kinase Reaction: Incubate the plate at room temperature for 1-2 hours. The duration should be optimized to ensure the reaction is in the linear range.

    • ADP Detection:

      • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure the luminescence signal using a plate reader.

    • Analysis: Normalize the data to controls ('no-enzyme' for 100% inhibition, 'no-inhibitor' for 0% inhibition). Plot the percent inhibition against the log of this compound concentration and fit a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Phosphorylation Assay by Western Blot

This protocol assesses this compound's ability to inhibit the phosphorylation of a target kinase and its downstream substrates in intact cells.

  • Materials:

    • AML cell line expressing the kinase of interest (e.g., MV4-11 for FLT3-ITD, or engineered cells).

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

    • This compound stock solution.

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, transfer system, and PVDF membranes.

    • Primary antibodies: anti-phospho-Kinase, anti-total-Kinase, anti-phospho-Substrate, anti-total-Substrate, and a loading control (e.g., anti-β-Actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced Chemiluminescence (ECL) substrate.

  • Methodology:

    • Cell Treatment: Seed cells (e.g., 1x10^6 cells/mL) and allow them to acclimate. Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).

    • Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse with ice-cold RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE and Western Blot:

      • Normalize protein amounts (e.g., 20-30 µg per lane) and resolve by SDS-PAGE.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Antibody Incubation:

      • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

      • Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.

    • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe for the total kinase protein and/or a loading control like β-Actin.

    • Analysis: Quantify band intensities using image analysis software. Calculate the ratio of phospho-protein to total protein for each treatment condition.

Protocol 3: Cell Proliferation Assay using Ba/F3 Cells

This assay measures the effect of this compound on the viability of Ba/F3 cells, an IL-3 dependent pro-B cell line that can be engineered to depend on specific oncogenic kinases for survival.[6]

  • Materials:

    • Parental Ba/F3 cells and Ba/F3 cells stably expressing a kinase of interest (e.g., FLT3-ITD, AXL, etc.).

    • Complete culture medium (RPMI + 10% FBS).

    • Recombinant murine IL-3 (for parental cells).

    • This compound stock solution.

    • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™).

    • 96-well clear-bottom white plates.

  • Methodology:

    • Cell Seeding:

      • Wash the engineered Ba/F3 cells to remove IL-3 and resuspend in medium without IL-3.

      • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

      • As a control for general cytotoxicity, seed parental Ba/F3 cells in medium supplemented with IL-3.[6]

    • Compound Addition: Add serial dilutions of this compound to the wells. Include a DMSO-only control.

    • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

    • Viability Measurement:

      • Equilibrate the plate to room temperature.

      • Add the cell viability reagent according to the manufacturer's instructions (e.g., add CellTiter-Glo® and incubate for 10 minutes).

      • Measure luminescence or fluorescence using a plate reader.

    • Analysis: Normalize the viability data to the DMSO control. Plot the percent viability against the log of this compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition). Comparing GI50 values between different engineered cell lines reveals the cellular potency and selectivity of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Gilteritinib Resistance in FLT3-Mutated AML

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on gilteritinib resistance in FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound in FLT3-mutated AML?

Resistance to this compound can be broadly categorized into on-target and off-target mechanisms.

  • On-target mechanisms involve the acquisition of secondary mutations in the FLT3 gene itself. A common example is the "gatekeeper" mutation F691L, which has been shown to confer resistance to all currently available FLT3 inhibitors.[1][2] Another identified mutation is N701K, which also acts as a gatekeeper for this compound.[3][4] These mutations can interfere with the binding of this compound to the FLT3 kinase domain.

  • Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for FLT3 signaling. These can include:

    • Mutations in downstream signaling molecules: Activating mutations in genes of the RAS/MAPK pathway, such as NRAS and KRAS, are frequently observed in patients who relapse on this compound.[5][6]

    • Upregulation of other kinases: Increased expression and activation of kinases like AXL and PIM1 can provide alternative survival signals to the leukemic cells.[1]

    • Microenvironment-mediated resistance: Bone marrow stromal cells can secrete cytokines like FLT3 ligand (FL) and fibroblast growth factor 2 (FGF2) that promote the survival of AML cells despite FLT3 inhibition.[4][7] The hematopoietic cytokines GM-CSF and IL-3 have also been shown to mediate resistance to FLT3 inhibitors.[8]

Q2: My AML cell line is showing reduced sensitivity to this compound in vitro. What are the possible causes and how can I investigate them?

Reduced sensitivity to this compound in your cell line model could be due to several factors. Here's a troubleshooting guide:

  • Confirm Cell Line Authenticity and FLT3 Mutation Status:

    • Perform short tandem repeat (STR) profiling to authenticate your cell line.

    • Sequence the FLT3 gene to confirm the presence of the expected ITD or TKD mutation and to screen for the emergence of secondary resistance mutations like F691L or N701K.

  • Investigate Off-Target Resistance Mechanisms:

    • Western Blot Analysis: Probe for the phosphorylation status of key downstream signaling proteins such as STAT5, AKT, and ERK to see if these pathways remain active in the presence of this compound.[9]

    • Gene Expression Analysis (qRT-PCR or RNA-seq): Look for upregulation of alternative survival kinases like AXL or PIM1.

    • Co-culture Experiments: Culture your AML cells with bone marrow stromal cell lines (e.g., HS-5) to assess if the microenvironment confers resistance. You can then analyze the cytokine profile of the co-culture supernatant.

  • Review Experimental Conditions:

    • Drug Concentration and Stability: Ensure the this compound you are using is of high quality and the stock solutions are prepared and stored correctly. Perform a dose-response curve to accurately determine the IC50 in your specific cell line.

    • Culture Media Components: The presence of growth factors in your media could potentially contribute to resistance. For example, the presence of FLT3 ligand can be associated with resistance.[7]

Q3: What are some therapeutic strategies being explored to overcome this compound resistance?

Several strategies are under investigation to combat this compound resistance:

  • Combination Therapies: Combining this compound with other targeted agents is a promising approach.

    • BCL-2 Inhibitors (e.g., Venetoclax): Preclinical and clinical data suggest high synergy between this compound and venetoclax in FLT3-mutated AML.[10]

    • Other Kinase Inhibitors: Combining this compound with inhibitors of pathways that are upregulated in resistant cells, such as JAK inhibitors (e.g., ruxolitinib) or PI3K inhibitors, is being explored.[8][11]

    • Conventional Chemotherapy: Clinical trials are evaluating the combination of this compound with standard induction and consolidation chemotherapy.[12][13]

  • Novel FLT3 Inhibitors: New FLT3 inhibitors are being developed with activity against known resistance mutations.

    • Sitravatinib: This novel inhibitor has shown a potent inhibitory effect on the this compound-resistant FLT3-ITD-F691L mutation.[14]

    • HM43239: This compound has demonstrated inhibitory activity against FLT3 mutations that are resistant to other inhibitors.[15]

    • 2082-0047: This novel inhibitor has shown sub-nanomolar potency against FLT3 mutants, including those with TKD mutations.[16]

  • Immunotherapy: Engaging the patient's immune system is another avenue of exploration. Combining FLT3 inhibitors with immunotherapies like IL-15 or CAR-T/NK cells is being investigated.[13]

Troubleshooting Guides

Problem: Inconsistent results in cell viability assays (e.g., MTS/XTT) when testing this compound.

Potential Cause Troubleshooting Step
Cell Seeding Density Optimize cell number to ensure they are in the logarithmic growth phase throughout the experiment.
Drug Potency Aliquot and store this compound at the recommended temperature. Prepare fresh dilutions for each experiment.
Assay Incubation Time Ensure the incubation time is consistent across experiments and is long enough to observe a biological effect.
Serum Concentration Variation in serum lots can affect cell growth and drug response. Test a new lot of serum before use in critical experiments.

Problem: Difficulty in detecting changes in protein phosphorylation by Western blot after this compound treatment.

Potential Cause Troubleshooting Step
Suboptimal Treatment Time Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing changes in phosphorylation.
Inefficient Protein Lysis Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis on ice.
Low Antibody Quality Use a validated phospho-specific antibody. Run appropriate positive and negative controls.
Insufficient Drug Concentration Confirm that the this compound concentration used is sufficient to inhibit FLT3 phosphorylation in your cell model.

Quantitative Data Summary

Table 1: In Vitro Activity of FLT3 Inhibitors Against Various FLT3 Mutations

Cell Line/MutationThis compound IC50 (nM)Quizartinib IC50 (nM)Midostaurin IC50 (nM)
Ba/F3 FLT3-ITD 0.70.67.9
Ba/F3 FLT3-D835Y 0.745.110.3
Ba/F3 FLT3-ITD+F691L ~11-fold increase vs. ITD alone[4]--
Ba/F3 FLT3-ITD+N701K >10,000[3]1.733[3]-

Data compiled from multiple sources.[3][4][9] Note that IC50 values can vary between studies due to different experimental conditions.

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory FLT3-Mutated AML (ADMIRAL Trial)

OutcomeThis compound (n=247)Salvage Chemotherapy (n=124)
Median Overall Survival 9.3 months5.6 months
Complete Remission (CR/CRi) 34%15.3%
Overall Response Rate 67.6%25.8%

Data from the ADMIRAL Phase 3 clinical trial.[1][5][17]

Key Experimental Protocols

1. Cell Viability Assay to Determine IC50

  • Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., MTS, XTT, or CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

2. Western Blot Analysis of FLT3 Signaling

  • Cell Treatment: Seed AML cells in a 6-well plate and treat with this compound at various concentrations for a predetermined time (e.g., 4 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

3. In Vivo Xenograft Model of AML

  • Cell Implantation: Subcutaneously or intravenously inject immunodeficient mice (e.g., NSG mice) with FLT3-mutated AML cells (e.g., MOLM-13).

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or bioluminescence imaging (for systemic models).

  • Drug Administration: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound). Administer this compound via oral gavage at a specified dose and schedule (e.g., 10-30 mg/kg, once daily).

  • Efficacy Assessment: Monitor tumor volume, body weight, and overall survival of the mice.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target engagement (e.g., p-FLT3 levels by Western blot or immunohistochemistry).

Visualizations

Gilteritinib_Resistance_Pathways cluster_0 On-Target Resistance cluster_1 Off-Target Resistance FLT3_ITD FLT3-ITD Resistance_Mutation Gatekeeper Mutations (F691L, N701K) FLT3_ITD->Resistance_Mutation Acquisition of secondary mutation FLT3_TKD FLT3-TKD FLT3_TKD->Resistance_Mutation Gilteritinib_On This compound Gilteritinib_On->FLT3_ITD Inhibits Gilteritinib_On->FLT3_TKD Inhibits Resistance_Mutation->Gilteritinib_On Blocks Binding FLT3 FLT3 RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 Gilteritinib_Off This compound Gilteritinib_Off->FLT3 Inhibits Proliferation Leukemic Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Bypass_Signaling Bypass Signaling (e.g., AXL, PIM1) Bypass_Signaling->RAS_MAPK Activates Bypass_Signaling->PI3K_AKT Activates Microenvironment Microenvironment (e.g., GM-CSF, IL-3) Microenvironment->STAT5 Activates

Caption: Mechanisms of this compound resistance in FLT3-mutated AML.

Experimental_Workflow cluster_cell_based In Vitro Analysis cluster_animal_model In Vivo Validation Start Start with FLT3-mutated AML cell line Viability Cell Viability Assay (e.g., MTS/XTT) Start->Viability Western Western Blot for Signaling Pathways (p-FLT3, p-STAT5, etc.) Start->Western CoCulture Co-culture with Stromal Cells Start->CoCulture IC50 Determine IC50 Viability->IC50 Xenograft Establish AML Xenograft Model (e.g., NSG mice) IC50->Xenograft Inform in vivo dosing Western->Xenograft CoCulture->Xenograft Treatment Treat with this compound +/- Combination Agent Xenograft->Treatment Monitoring Monitor Tumor Burden & Survival Treatment->Monitoring PD_Analysis Pharmacodynamic Analysis of Tumors Monitoring->PD_Analysis

Caption: A typical experimental workflow for studying this compound resistance.

References

FLT3 F691L & Gilteritinib Efficacy: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the FLT3 gatekeeper mutation F691L and its impact on gilteritinib efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the FLT3 F691L mutation and why is it significant?

The F691L mutation is a "gatekeeper" mutation in the FMS-like tyrosine kinase 3 (FLT3) gene.[1] The gatekeeper residue is critical for controlling access to a hydrophobic pocket within the kinase's ATP-binding site. The substitution of phenylalanine (F) with leucine (L) at position 691 sterically hinders the binding of certain tyrosine kinase inhibitors (TKIs), including this compound.[2][3][4] This mutation is a known mechanism of acquired resistance to this compound and other FLT3 inhibitors in patients with acute myeloid leukemia (AML).[2][5][6]

Q2: How does the F691L mutation mechanically confer resistance to this compound?

Computational modeling and molecular dynamics simulations show that the F691L mutation induces conformational changes in the activation loop (A-loop) and other key regions of the FLT3 protein.[3][4] This alteration leads to a steric clash, which weakens the binding affinity of this compound to the kinase domain.[2][3] The primary driving force for this reduced affinity stems from less favorable electrostatic and van der Waals interactions between the drug and the mutated protein.[4]

Q3: Is this compound completely ineffective against FLT3-F691L?

Not entirely, but its efficacy is significantly reduced. In vitro studies show that the F691L mutation leads to a moderate to high increase in the half-maximal inhibitory concentration (IC50) of this compound compared to FLT3-ITD alone.[7][8] Clinically, F691L mutations have been identified in patients who relapse after an initial response to this compound, particularly in those treated with doses lower than 200 mg.[5][6][9][10]

Q4: My this compound experiment on FLT3-mutated cells isn't showing the expected cytotoxic effect. How can I troubleshoot this?

  • Confirm the Mutation: First, confirm the presence of the F691L mutation using sequencing. Resistance may also arise from other mutations (e.g., N701K, Y693C/N, G697S) or off-target mechanisms like activation of parallel signaling pathways (e.g., NRAS mutations).[1][2]

  • Verify Drug Concentration and Potency: Ensure the this compound used is of high quality and that the concentrations tested are appropriate. Compare your results against established IC50 values for sensitive (FLT3-ITD) and resistant (FLT3-ITD/F691L) cell lines (see Table 1).

  • Assess Target Inhibition: Use Western blotting to check the phosphorylation status of FLT3 and its downstream targets (STAT5, AKT, ERK). In resistant cells, you will observe persistent phosphorylation even at high this compound concentrations.[2]

  • Confirm Target Engagement: A Cellular Thermal Shift Assay (CETSA) can be used to determine if this compound is physically binding to the FLT3-F691L protein in your cells. A lack of thermal stabilization upon drug treatment would confirm impaired target engagement.[11][12]

Data Presentation

Table 1: this compound IC50 Values in FLT3-Mutated Ba/F3 Cell Lines

The following table summarizes the in vitro potency of this compound against Ba/F3 cells engineered to express different FLT3 mutations.

Cell Line ExpressingThis compound IC50 (nM)Fold Change vs. FLT3-ITDReference
FLT3-ITD0.7 - 4.5-[8][13]
FLT3-ITD + F691L30 - 64~7-91x[8][9]
FLT3-ITD + D835Y0.9~1.3x[8]
FLT3-WT>1000>222x[8]

Note: IC50 values can vary based on specific experimental conditions and cell line batches.

Visualizations

FLT3 Signaling Pathway

FLT3_Signaling cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat JAK/STAT Pathway FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binds Dimer Dimerization & Autophosphorylation FLT3->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K JAK JAK Dimer->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcome Cell Proliferation, Survival, & Differentiation ERK->Outcome AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Outcome STAT5 STAT5 JAK->STAT5 STAT5->Outcome

Caption: Canonical FLT3 signaling pathways activated upon ligand binding.[1][14][15][16]

This compound Resistance Mechanism

Resistance_Mechanism cluster_wt Wild-Type FLT3 (F691) cluster_mut Mutant FLT3 (F691L) Gilt_WT This compound FLT3_WT ATP Binding Site (Phe691) Gilt_WT->FLT3_WT Fits into pocket Result_WT Binding Occurs Kinase Inhibited FLT3_WT->Result_WT Gilt_MUT This compound FLT3_MUT ATP Binding Site (Leu691) Gilt_MUT->FLT3_MUT Blocked Result_MUT Steric Hindrance Binding Impaired Resistance FLT3_MUT->Result_MUT

Caption: Steric hindrance model for this compound resistance by F691L mutation.

Experimental Workflow for Investigating Resistance

Experimental_Workflow Start Start with FLT3-mutated cell line (e.g., Ba/F3, MOLM14) Treat Treat cells with dose-range of this compound (72h) Start->Treat Viability Perform Cell Viability Assay (e.g., CellTiter-Glo) Treat->Viability Decision Is IC50 significantly higher than expected? Viability->Decision Sequence Sequence FLT3 Kinase Domain to confirm F691L Decision->Sequence Yes Conclusion Conclude F691L-mediated resistance Decision->Conclusion No (Check other factors) Western Perform Western Blot for p-FLT3, p-STAT5, etc. Sequence->Western CETSA Optional: Perform CETSA to confirm target engagement Western->CETSA CETSA->Conclusion

Caption: Workflow for confirming this compound resistance due to F691L mutation.

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination

This protocol is adapted from methods used to assess TKI sensitivity in hematopoietic cell lines.[13][17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Ba/F3 cells expressing FLT3-ITD and FLT3-ITD/F691L

  • RPMI or DMEM media with 10% FBS

  • 96-well white, clear-bottom plates

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® 2.0 Assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed Ba/F3 cells at a density of 1 x 10³ to 5 x 10³ cells/well in 50 µL of culture medium in a 96-well plate.

  • Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. A typical concentration range is 0 to 1000 nM.[13]

  • Treatment: Add 50 µL of the 2x this compound dilutions to the appropriate wells. Include "untreated" (vehicle/DMSO only) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.[17]

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis:

    • Define the signal from "untreated" wells as 100% viability and "medium only" wells as 0% viability.

    • Calculate the relative cell viability for each this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Western Blot for FLT3 Phosphorylation

This protocol is for assessing the inhibition of FLT3 signaling activity.[13][18]

Objective: To detect changes in FLT3 phosphorylation (at Tyr589/591) in response to this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA).

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF membrane.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid milk for phospho-proteins as it contains casein, which can increase background.[19]

  • Primary antibodies:

    • Phospho-FLT3 (Tyr589/591)[2][20]

    • Total FLT3[21]

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment & Lysis:

    • Seed 2 x 10⁶ cells per well in a 6-well plate.[13]

    • Treat cells with desired concentrations of this compound or DMSO for 2 hours.[13]

    • Harvest cells, wash with cold PBS, and lyse on ice with supplemented lysis buffer.

    • Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine protein concentration of the supernatant.

  • SDS-PAGE:

    • Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto an SDS-polyacrylamide gel and run under standard conditions.[18]

  • Membrane Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]

    • Incubate with primary antibody (e.g., anti-p-FLT3, diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane 3-4 times with TBST for 5 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total FLT3 to confirm equal protein loading.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a general workflow for CETSA to measure the direct binding of this compound to FLT3 in a cellular context.[11][12][22]

Objective: To assess the thermal stabilization of the FLT3 protein by this compound as an indicator of target engagement.

Materials:

  • Intact cells (e.g., MOLM14).

  • This compound and DMSO vehicle.

  • Phosphate-buffered saline (PBS).

  • PCR tubes and a thermal cycler with a temperature gradient function.

  • Lysis equipment (e.g., for freeze-thaw cycles).

  • Ultracentrifuge.

  • Method for protein detection (e.g., Western blot, ELISA).

Procedure:

  • Compound Treatment: Treat two aliquots of intact cells: one with a high concentration of this compound (e.g., 10-20 µM) and one with DMSO. Incubate at 37°C for a set time (e.g., 1 hour) to allow for cell penetration and binding.[22]

  • Heating Step:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 3°C intervals) for 3 minutes, followed by a cooling step to room temperature.[22]

  • Cell Lysis: Lyse the cells to release intracellular proteins. This can be done by repeated freeze-thaw cycles.

  • Separation of Soluble and Precipitated Protein:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g or higher) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[22]

  • Quantification of Soluble FLT3:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Analyze the amount of soluble FLT3 protein remaining in each supernatant using Western blotting or another sensitive protein detection method.

  • Data Analysis:

    • For each treatment condition (DMSO vs. This compound), plot the amount of soluble FLT3 against the temperature.

    • A shift of the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates thermal stabilization and confirms target engagement.[12] In cells with the F691L mutation, this thermal shift is expected to be minimal or absent.

References

Technical Support Center: Investigating Bone Marrow Microenvironment-Mediated Gilteritinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of the bone marrow microenvironment (BMM) on gilteritinib resistance in Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My FLT3-ITD AML cells, which are sensitive to this compound in suspension culture, become resistant when co-cultured with bone marrow stromal cells (BMSCs). Is this expected?

A1: Yes, this is a widely observed phenomenon known as stroma-mediated drug resistance. The bone marrow microenvironment provides protective signals that allow AML cells to survive despite potent FLT3 inhibition with this compound.[1][2][3] This protection is mediated by both direct cell-cell contact and the secretion of soluble factors from the stromal cells.[2][3]

Q2: What are the key soluble factors secreted by BMSCs that I should be aware of in my co-culture experiments?

A2: Fibroblast growth factor 2 (FGF2) and FLT3 ligand (FL) are two of the most critical soluble factors secreted by BMSCs that have been shown to protect FLT3-mutated AML cells from this compound.[4][5] These ligands can reactivate downstream signaling pathways even in the presence of this compound.[4][6]

Q3: I am not seeing a significant protective effect from my BMSC co-culture. What are some potential reasons?

A3: Here are a few troubleshooting steps:

  • Stromal Cell Health and Confluency: Ensure your stromal cells are healthy and form a confluent monolayer before adding the AML cells. A pre-seeding period of at least 24 hours is recommended.[7]

  • AML to Stromal Cell Ratio: The ratio of AML cells to stromal cells can influence the degree of protection. This may need to be optimized for your specific cell lines.

  • Media Composition: Ensure the co-culture media supports the growth of both cell types. Standard RPMI or IMDM supplemented with FBS is typically used.

  • Source of Stromal Cells: Primary human BMSCs may provide a more robust protective effect compared to some immortalized stromal cell lines.

Q4: Which signaling pathways are most critical to investigate when studying BMM-induced this compound resistance?

A4: The reactivation of the MAPK/ERK pathway is a key mechanism of stromal-mediated resistance to FLT3 inhibitors, including this compound.[1][2][7] While STAT5 signaling is typically inhibited by this compound, persistent ERK activation is often observed in co-cultures.[2][7] The PI3K/AKT pathway may also play a role.[1] In hypoxic conditions, the TEC-family kinase BMX and downstream pSTAT5 signaling have been implicated.[8][9]

Q5: My western blots show that pFLT3 and pSTAT5 are inhibited by this compound in my co-culture, yet the AML cells survive. What should I look for?

A5: This is a common finding. While this compound effectively inhibits its direct target, FLT3, the protective effect of the BMM is often mediated by the activation of bypass signaling pathways. You should probe for the phosphorylation of ERK (pERK).[2][7] Persistent pERK in the presence of this compound is a strong indicator of stromal-mediated resistance.[2][7]

Q6: How can I model the "early" and "late" stages of this compound resistance in my experiments?

A6: A two-step model can be used to recapitulate the evolution of resistance.[4][5]

  • Early Resistance: Culture FLT3-mutated AML cells with exogenous FGF2 and FLT3 ligand in the presence of this compound. This models the microenvironment-dependent survival phase.[4][5]

  • Late Resistance: After establishing early resistance, withdraw the protective ligands. The cells may initially regain sensitivity but will eventually develop intrinsic, ligand-independent resistance, often through the acquisition of new mutations (e.g., in NRAS).[4][10]

Quantitative Data Summary

Table 1: Effect of Soluble Factors on this compound IC50 in MOLM14 Cells

ConditionThis compound IC50 (nM)Fold Change in IC50
This compound alone~5-
This compound + FGF2 (10 ng/mL)~20~4
This compound + FL (10 ng/mL)~25~5

Data synthesized from representative studies demonstrating the protective effect of exogenous cytokines.[4]

Table 2: Common Genetic Alterations in Late-Stage this compound Resistance

GeneMutation TypeFrequency in Resistant Models
NRASActivating point mutations (e.g., G12S, G12D)High (observed in the majority of late resistant cultures)
FLT3Gatekeeper mutation (F691L)Low
FLT3Novel mutation (N701K)Low

This table summarizes findings on acquired mutations after prolonged this compound exposure in vitro.[4][5]

Experimental Protocols

Protocol 1: AML-BMSC Co-culture for Drug Resistance Assay

  • Stromal Cell Seeding: Seed primary human BMSCs or a stromal cell line (e.g., HS-5) in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours (e.g., 7,000-8,000 cells/well).[7]

  • AML Cell Seeding: After stromal cells have adhered and formed a monolayer, remove the medium and add FLT3-mutated AML cells (e.g., MOLM14, MV4-11) in fresh culture medium at a density of 2-5 x 10^4 cells/well.

  • Drug Treatment: Add this compound at a range of concentrations to the co-cultures. Include control wells with AML cells alone and stromal cells alone.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment: Assess the viability of the AML cells using a method that distinguishes them from the adherent stromal layer. This can be done by carefully collecting the suspension cells for analysis with CellTiter-Glo®, Annexin V/PI staining via flow cytometry, or manual cell counting with trypan blue.

Protocol 2: Western Blot for Signaling Pathway Analysis in Co-cultures

  • Co-culture Setup: Establish co-cultures in 6-well plates using a similar procedure as described in Protocol 1, scaling up the cell numbers accordingly.

  • Drug Treatment: Treat the co-cultures with DMSO (vehicle control) or a fixed concentration of this compound (e.g., 10-100 nM) for a specified time (e.g., 4, 24, or 48 hours).

  • Cell Lysis:

    • Carefully aspirate the medium and collect the suspension AML cells by centrifugation.

    • Wash the remaining adherent stromal layer with ice-cold PBS.

    • Lyse the AML cell pellet and the adherent stromal cells separately in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Immunoblotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-FLT3, total FLT3, p-STAT5, total STAT5, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

BMM_Gilteritinib_Resistance cluster_BMM Bone Marrow Microenvironment cluster_AML AML Cell BMSC Bone Marrow Stromal Cell FGF2 FGF2 BMSC->FGF2 secretes FL FLT3 Ligand BMSC->FL secretes Hypoxia Hypoxia BMX BMX Kinase Hypoxia->BMX upregulates FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Survival & Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation BMX->STAT5 activates This compound This compound This compound->FLT3 inhibits This compound->BMX inhibits AXL/BMX FGF2->RAS activates FL->FLT3 competes with This compound

Caption: BMM-mediated signaling pathways contributing to this compound resistance.

Experimental_Workflow cluster_setup Co-Culture Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis start Seed Stromal Cells (e.g., HS-5) incubate1 Incubate 24-48h (form monolayer) start->incubate1 add_aml Add AML Suspension Cells (e.g., MOLM14) incubate1->add_aml add_drug Add this compound (dose range) add_aml->add_drug incubate2 Incubate 72h add_drug->incubate2 collect_cells Collect Suspension AML Cells incubate2->collect_cells viability Viability Assay (e.g., CellTiter-Glo) collect_cells->viability western Western Blot (pERK, pSTAT5, etc.) collect_cells->western

Caption: Workflow for assessing stroma-mediated this compound resistance.

Resistance_Evolution cluster_early Characteristics of Early Resistance cluster_late Characteristics of Late Resistance Sensitive This compound Sensitive AML Early_Res Early (Extrinsic) Resistance Sensitive->Early_Res + this compound + BMM Factors (FGF2, FL) Late_Res Late (Intrinsic) Resistance Early_Res->Late_Res + this compound - BMM Factors (Clonal Selection) Metabolic Metabolic Reprogramming Early_Res->Metabolic Slow_Growth Slower Growth Early_Res->Slow_Growth AURKB AURKB Dependency Early_Res->AURKB NRAS NRAS Mutations Late_Res->NRAS MAPK MAPK Hyperactivation Late_Res->MAPK

Caption: Stepwise evolution from extrinsic to intrinsic this compound resistance.

References

Technical Support Center: Optimizing Gilteritinib Dosage In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using gilteritinib in in vitro experiments. Our goal is to help you optimize your experimental design to achieve reliable results while avoiding cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinases.[1][2][3] In acute myeloid leukemia (AML), mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor.[4] This aberrant signaling promotes the proliferation and survival of leukemic cells.[4] this compound binds to the ATP-binding site of the FLT3 receptor, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, including STAT5, ERK, and AKT.[1][4][5] This inhibition ultimately leads to apoptosis (programmed cell death) in cancer cells.[4][6][7]

Q2: What are the typical IC50 values for this compound in different cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line, the specific FLT3 mutation status, and the assay conditions. Below is a summary of reported IC50 values.

Cell LineFLT3 Mutation StatusIC50 (nM)Reference
MV4-11FLT3-ITD0.92 - 3.8[5][8][9]
MOLM-13FLT3-ITD2.9 - 19.0[5][9]
MOLM-14FLT3-ITD25.0[9]
SEMK2Wild-Type FLT3~5[10][11]
Ba/F3-ITDTransfected FLT3-ITD~1[10][11]
KYSE30AXL-expressing1490 ± 840[3]
TE-1AXL-expressing740 ± 300[3]
A2780AXL-expressing510 ± 10[3]
SK-OV-3AXL-expressing2370 ± 90[3]
HGC-27AXL-expressing330 ± 20[3]
MKN45AXL-expressing340 ± 10[3]

Q3: What are the known off-target effects of this compound?

While this compound is a potent FLT3 inhibitor, it also demonstrates inhibitory activity against other kinases. The most notable off-target effect is the inhibition of the AXL receptor tyrosine kinase.[10][12] The IC50 for AXL is reported to be around 0.73 nM in cell-free assays and 41 nM in cell-based assays.[5][13] AXL has been implicated in chemoresistance and the activation of FLT3 signaling.[10][14] this compound also shows inhibitory activity against ALK, LTK, and to a much lesser extent, c-KIT.[5][6] Inhibition of c-KIT by some other FLT3 inhibitors has been associated with myelosuppression; however, this compound's significantly lower potency against c-KIT (IC50 ~230 nM) may reduce this risk.[2][5]

Troubleshooting Guides

Problem 1: High levels of cell death observed even at low this compound concentrations.

  • Possible Cause: The cell line being used is highly sensitive to this compound.

  • Troubleshooting Steps:

    • Verify IC50: Ensure that the concentrations being used are appropriate for your specific cell line by performing a dose-response curve to determine the IC50 empirically in your system.

    • Check FLT3 Status: Confirm the FLT3 mutation status of your cell line. Cells with FLT3-ITD mutations are generally more sensitive to this compound.[10][11]

    • Reduce Incubation Time: Shorten the duration of drug exposure. A time-course experiment can help determine the optimal treatment window to observe the desired effects without excessive toxicity.

    • Serum Concentration: Be aware that the presence of serum proteins can affect drug availability. Assays performed in low-serum or serum-free media may show increased potency. The IC50 for FLT3-ITD inhibition can increase from the low nanomolar range in media to 17-33 nM in plasma.[13]

Problem 2: No significant inhibition of cell proliferation or induction of apoptosis is observed.

  • Possible Cause 1: The this compound concentration is too low.

  • Troubleshooting Steps:

    • Increase Concentration: Titrate the concentration of this compound upwards. Refer to the IC50 table above for guidance on effective concentration ranges for different cell lines.

    • Extend Incubation Time: Increase the duration of treatment. Some effects, such as apoptosis, may require longer exposure times (e.g., 24-72 hours).[15][16]

  • Possible Cause 2: The cell line is resistant to this compound.

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the expression of FLT3 and AXL in your cell line via Western blot or flow cytometry.

    • Assess Target Phosphorylation: Check the phosphorylation status of FLT3 and its downstream targets (STAT5, ERK, AKT) to confirm that the drug is engaging its target.[5] A lack of change in phosphorylation may indicate a resistance mechanism.

    • Consider Resistance Mutations: Be aware of potential resistance mutations, such as the F691 gatekeeper mutation, which can reduce the effectiveness of this compound.[10]

Problem 3: Inconsistent results between experiments.

  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Ensure consistent cell passage number, confluency, and media composition for all experiments.

    • Drug Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment. This compound is typically dissolved in DMSO.[15] Ensure the final DMSO concentration is consistent across all treatment groups and is at a non-toxic level for your cells.

    • Assay Timing: Perform assays at consistent time points after treatment.

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on cell proliferation.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., in DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Plate reader capable of measuring absorbance at 490 nm

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).[15]

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.

2. Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying this compound-induced apoptosis.

  • Materials:

    • 6-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24-48 hours).[15][16]

    • Harvest the cells, including any floating cells in the supernatant, by trypsinization or gentle scraping.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

3. Western Blot for FLT3 Phosphorylation

This protocol is to assess the inhibition of FLT3 signaling by this compound.

  • Materials:

    • 6-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-FLT3, anti-total-FLT3

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for a short duration (e.g., 1-2 hours) to observe direct effects on phosphorylation.[5][13]

    • Wash cells with cold PBS and lyse them on ice with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-FLT3 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total-FLT3 antibody to normalize the phospho-signal to the total amount of FLT3 protein.

Visualizations

Gilteritinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activates ERK ERK FLT3->ERK Activates AKT AKT FLT3->AKT Activates AXL AXL Receptor This compound This compound This compound->FLT3 Inhibits This compound->AXL Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation AKT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: this compound inhibits FLT3 and AXL signaling pathways.

Experimental_Workflow start Start: Cell Seeding treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot (p-FLT3, p-STAT5, etc.) treatment->western data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis western->data_analysis end End: Conclusion data_analysis->end

Caption: Workflow for in vitro assessment of this compound.

References

Troubleshooting inconsistent Gilteritinib results in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues encountered during in vitro experiments with Gilteritinib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a second-generation tyrosine kinase inhibitor (TKI) that targets FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[1][2][3] In acute myeloid leukemia (AML), mutations in the FLT3 gene, particularly internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival of leukemic cells.[1] this compound inhibits the autophosphorylation of the FLT3 receptor and its downstream signaling pathways, such as STAT5, ERK, and AKT, which ultimately induces apoptosis in cancer cells.[4]

Q2: How should I prepare and store this compound for cell culture experiments?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[5]

  • Solubility: this compound is soluble in DMSO at approximately 30 mg/mL. It has lower solubility in ethanol (approx. 20 mg/mL) and is sparingly soluble in aqueous buffers.[5]

  • Stock Solution Preparation: To prepare a stock solution, dissolve this compound powder in DMSO. For example, to make a 10 mM stock solution, dissolve 5.527 mg of this compound (FW: 552.7 g/mol ) in 1 mL of DMSO.

  • Storage: Store the DMSO stock solution at -20°C for up to one year or at -80°C for longer-term storage.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[5] Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

Q3: In which cell lines is this compound active?

This compound is most effective in cell lines harboring FLT3 mutations (ITD or TKD). Commonly used AML cell lines in this compound studies include:

  • MOLM-13 and MOLM-14: These cell lines have an FLT3-ITD mutation and are highly sensitive to this compound.[4]

  • MV4-11: This cell line also contains an FLT3-ITD mutation and is sensitive to this compound.[6]

  • EOL-1: This cell line has a FLT3-ITD mutation.

  • HL-60: This cell line is FLT3 wild-type and is generally less sensitive to this compound.[4]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Q: I am observing significant variability in this compound IC50 values between experiments. What could be the cause and how can I troubleshoot this?

Inconsistent IC50 values are a common issue in cell culture experiments. Several factors can contribute to this variability.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Cell Density Seeding density can significantly impact drug sensitivity. Higher cell densities can sometimes lead to increased resistance. Standardize the cell seeding density for all experiments. Ensure even cell distribution in multi-well plates by proper mixing before and after seeding.
Assay Type Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). This can lead to different IC50 values.[7] Use the same viability assay for all comparative experiments. Be aware of the limitations of your chosen assay.
Incubation Time The duration of drug exposure can affect the IC50 value. Longer incubation times may result in lower IC50 values. Optimize and standardize the incubation time for your specific cell line and experimental goals. A common incubation time for this compound is 48 to 72 hours.[6][8]
This compound Stock Solution Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound. Prepare single-use aliquots of your this compound stock solution and store them at -20°C or -80°C. Always use a fresh aliquot for each experiment.
Cell Line Instability Cell lines can change genetically and phenotypically over time with continuous passaging. Use low-passage number cells for your experiments. Regularly perform cell line authentication to ensure the identity and characteristics of your cells.
Serum Concentration Components in fetal bovine serum (FBS) can bind to drugs, reducing their effective concentration. Use a consistent and recorded lot and concentration of FBS for all experiments. Consider serum-starving the cells for a few hours before drug treatment, if appropriate for your cell line.

Troubleshooting Workflow for Inconsistent IC50 Values

start Inconsistent IC50 Values Observed check_protocol Review Experimental Protocol for Consistency start->check_protocol check_density Is Cell Seeding Density Consistent? check_protocol->check_density standardize_density Standardize Seeding Density check_density->standardize_density No check_assay Is the Same Viability Assay Used? check_density->check_assay Yes standardize_density->check_assay standardize_assay Use a Consistent Assay check_assay->standardize_assay No check_incubation Is Incubation Time Consistent? check_assay->check_incubation Yes standardize_assay->check_incubation standardize_incubation Standardize Incubation Time check_incubation->standardize_incubation No check_stock Check this compound Stock Solution check_incubation->check_stock Yes standardize_incubation->check_stock prepare_fresh_stock Prepare Fresh Aliquots check_stock->prepare_fresh_stock check_cells Evaluate Cell Line Health and Passage Number prepare_fresh_stock->check_cells use_low_passage Use Low Passage, Authenticated Cells check_cells->use_low_passage re_run_experiment Re-run Experiment with Standardized Parameters use_low_passage->re_run_experiment

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: No or Reduced Effect of this compound

Q: I am not observing the expected cytotoxic effect of this compound on my FLT3-mutated cell line. What should I do?

A lack of response in a typically sensitive cell line can be due to several experimental factors or acquired resistance.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Incorrect Drug Concentration Verify the calculations for your stock solution and dilutions. Ensure that the final concentration in the cell culture medium is correct. Perform a dose-response experiment with a wider range of concentrations.
Drug Inactivity The this compound stock may have degraded. Prepare a fresh stock solution from the powder. Test the new stock on a sensitive control cell line (e.g., MOLM-14) to confirm its activity.
Cell Line Resistance Continuous culturing can lead to the selection of resistant clones. Acquire a new, low-passage vial of the cell line from a reputable cell bank. Sequence the FLT3 gene in your cell line to check for secondary mutations that may confer resistance.
Presence of Growth Factors High concentrations of certain growth factors in the culture medium can sometimes bypass the FLT3 signaling pathway, reducing the effect of this compound.[9] Consider reducing the serum concentration or using a serum-free medium for the duration of the drug treatment, if compatible with your cell line's health.
Mycoplasma Contamination Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma contamination.

Signaling Pathway of this compound Action and Resistance

FLT3_mut Mutated FLT3 (ITD, TKD) STAT5 STAT5 FLT3_mut->STAT5 Activates ERK ERK FLT3_mut->ERK Activates AKT AKT FLT3_mut->AKT Activates This compound This compound This compound->FLT3_mut Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation AKT->Proliferation Resistance Resistance Pathways (e.g., RAS activation) Resistance->Proliferation Promotes

Caption: Simplified this compound signaling and resistance pathway.

Issue 3: Unexpected Off-Target Effects or Cellular Stress

Q: I am observing unexpected changes in my cells, such as altered morphology or reduced proliferation in my control (untreated) cells, after adding the vehicle (DMSO). What could be the problem?

Unexpected cellular responses can sometimes be attributed to the vehicle used to dissolve the drug or other off-target effects.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
DMSO Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%. Run a vehicle-only control (cells treated with the same concentration of DMSO as the highest drug concentration) to assess the effect of the solvent alone.
Off-Target Kinase Inhibition This compound can inhibit other kinases besides FLT3, such as AXL and c-Kit, although with lower potency.[5] If you suspect off-target effects, you can try to rescue the phenotype by adding downstream signaling molecules or use a more specific FLT3 inhibitor as a control if available.
Altered Cellular Metabolism This compound has been shown to affect glutamine metabolism in AML cells.[10] Be aware that metabolic pathways may be altered, which could influence cellular behavior and the results of metabolic assays.

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for suspension cells) in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Add 100 µL of the 2x drug solution to the appropriate wells. Include wells with untreated cells and vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for Phospho-FLT3 (p-FLT3)
  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-FLT3 (Tyr591) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total FLT3 and a loading control like β-actin or GAPDH.[4]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various AML Cell Lines

Cell LineFLT3 StatusIC50 (nM)Reference
MOLM-14ITD0.7 - 1.8[11]
MV4-11ITD~1[6]
SEMK2Wild-Type5[11]
TF-1 (c-Kit)Wild-Type102[11]

Note: IC50 values can vary depending on the specific experimental conditions as detailed in the troubleshooting section.

References

Technical Support Center: Strategies to Bypass Gilteritinib-Induced Clonal Evolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to overcome Gilteritinib resistance driven by clonal evolution in Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound?

A1: Acquired resistance to this compound in FLT3-mutated AML is predominantly driven by clonal evolution. The most common mechanisms include:

  • Activation of the RAS/MAPK pathway: Treatment-emergent mutations in genes such as NRAS and KRAS are the most frequently observed mechanism of resistance.[1][2] These mutations can occur in the original FLT3-mutated clone or in a separate subclone that expands under the selective pressure of this compound.

  • Secondary FLT3 mutations: The "gatekeeper" mutation F691L in the FLT3 kinase domain can emerge, which confers resistance to this compound and other type I FLT3 inhibitors.[3][4][5] Another described mutation conferring resistance is N701K.[6][7]

  • Clonal "swapping": In some cases, the original FLT3-mutated clone is eradicated by this compound, but a pre-existing or newly evolved FLT3-wild-type clone with other driver mutations expands, leading to relapse.[3]

  • Bypass signaling: Upregulation of other signaling pathways, such as the PI3K/AKT/mTOR pathway, can also contribute to resistance.

  • Microenvironment-mediated resistance: Bone marrow stromal cells can secrete FLT3 ligand (FL), which can reactivate FLT3 signaling and reduce this compound efficacy.[8][9] Stromal cells can also express CYP3A4, an enzyme that can metabolize and inactivate this compound.[8]

Q2: How can I detect the emergence of this compound-resistant clones in my experiments?

A2: Serial monitoring of clonal architecture is crucial. We recommend the following approaches:

  • Next-Generation Sequencing (NGS): Perform targeted or whole-exome sequencing on cell populations or patient samples at baseline and at multiple time points during this compound treatment, especially upon signs of relapse. This can identify the emergence of mutations in genes like NRAS, KRAS, and FLT3.[1][2]

  • Single-Cell DNA Sequencing: This powerful technique can elucidate complex clonal dynamics, distinguishing between the acquisition of new mutations within the founding clone and the expansion of distinct subclones.[1]

  • Phospho-protein analysis: Monitor the phosphorylation status of key downstream signaling proteins like ERK and STAT5 by Western blot or flow cytometry. Reactivation of these pathways in the presence of this compound is a hallmark of resistance.[10][11]

Q3: What are the most promising therapeutic strategies to overcome this compound resistance?

A3: The leading strategy is combination therapy.[12] Based on the known resistance mechanisms, the following combinations are under investigation:

  • This compound + MEK inhibitors (e.g., Trametinib): This combination is designed to counteract resistance mediated by RAS/MAPK pathway activation.[13]

  • This compound + BCL-2 inhibitors (e.g., Venetoclax): This combination has shown synergistic effects in preclinical models and promising results in clinical trials, potentially by targeting different survival pathways in AML cells.[5][12][13]

  • This compound + Hypomethylating Agents (HMAs; e.g., Azacitidine): This combination has also demonstrated clinical activity, possibly by altering the epigenetic landscape of AML cells and increasing their sensitivity to this compound.[12][14]

  • Novel FLT3 inhibitors: For resistance driven by specific FLT3 mutations like F691L, novel inhibitors with activity against these mutations, such as Sitravatinib, are being explored.[15]

Troubleshooting Guides

Problem 1: My FLT3-ITD positive cell line (e.g., MV4-11, MOLM-13) is showing increasing resistance to this compound in my long-term culture.

Possible Cause Suggested Solution
Emergence of RAS/MAPK pathway mutations. 1. Perform targeted NGS on the resistant cell population to screen for mutations in NRAS, KRAS, and other related genes. 2. Assess the phosphorylation status of ERK1/2 via Western blot. Increased p-ERK levels in the presence of this compound indicate pathway reactivation. 3. Test the efficacy of combining this compound with a MEK inhibitor (e.g., trametinib) to re-sensitize the cells.
Acquisition of a secondary FLT3 mutation (e.g., F691L). 1. Sequence the FLT3 gene in the resistant cells to identify secondary mutations. 2. If a known resistance mutation is found, consider testing novel FLT3 inhibitors that have demonstrated efficacy against these specific mutations (e.g., Sitravatinib for F691L).[15]
Expansion of a minor, pre-existing resistant subclone. 1. Perform single-cell sequencing to analyze the clonal heterogeneity of your cell line. 2. If a distinct resistant subclone is identified, characterize its genetic profile to guide the selection of an appropriate combination therapy.

Problem 2: My in vivo AML xenograft model, initially responsive to this compound, is now showing tumor regrowth.

Possible Cause Suggested Solution
Clonal evolution leading to resistance. 1. Harvest the relapsed tumor and perform NGS to identify acquired resistance mutations as described for the in vitro scenario. 2. Establish a new cell line from the resistant tumor to enable in vitro testing of combination therapies. 3. Initiate a new in vivo study with the resistant model to evaluate the efficacy of combination therapies identified from in vitro screening.
Microenvironment-mediated resistance. 1. Analyze the tumor microenvironment for the expression of FLT3 ligand and CYP3A4. 2. Consider co-culture experiments with stromal cells to investigate their role in conferring resistance. 3. Evaluate therapies that target the tumor microenvironment in combination with this compound.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of FLT3 Inhibitors in Sensitive and Resistant AML Cell Lines

Cell LineFLT3 Mutation StatusInhibitorIC50 (nM)Reference
MV4-11FLT3-ITDThis compound0.92[8]
MOLM-13FLT3-ITDThis compound2.9[8]
Ba/F3FLT3-ITDThis compound1.8[8]
Ba/F3FLT3-D835YThis compound1.6[8]
Ba/F3FLT3-ITD-D835YThis compound2.1[8]
Ba/F3FLT3-ITD-F691LThis compound22[8]
Ba/F3FLT3-ITD-F691IThis compound49[8]
MOLM-14FLT3-ITDThis compound20.3[5]
MV4-11FLT3-ITDVenetoclax12.5[5]
MOLM-14-RLestaurtinib-ResistantThis compound + VenetoclaxCI < 1 (Synergistic)[5]
Ba/F3FLT3-WTThis compound19.7[9]
Ba/F3FLT3-ITDQuizartinib0.4[9]
Ba/F3FLT3-WTQuizartinib6.3[9]

CI = Combination Index

Table 2: Clinical Response Rates of this compound Monotherapy vs. Combination Therapies in Relapsed/Refractory FLT3-mutated AML

TherapyStudy/AnalysisPatient PopulationComposite Complete Remission (CRc) RateOverall Survival (OS)Reference
This compound MonotherapyADMIRAL Phase IIIR/R FLT3-mutated AML34.0%9.3 months[11]
Salvage ChemotherapyADMIRAL Phase IIIR/R FLT3-mutated AML15.3%5.6 months[11]
This compound + HMA + VenetoclaxRetrospectiveR/R FLT3-mutated AML66.7%Not Reported[12]
This compound + HMARetrospectiveR/R FLT3-mutated AML18.2%Not Reported[12]
This compound + VenetoclaxRetrospectiveR/R FLT3-mutated AML50.0%Not Reported[12]
This compound + ChemotherapyPhase I/IINewly Diagnosed FLT3-mutated AML86.6%86.6% at 12 months[16]

R/R = Relapsed/Refractory; HMA = Hypomethylating Agent

Experimental Protocols

1. Cell Viability (MTS) Assay

This protocol is for assessing the cytotoxic effects of this compound and combination therapies on AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • 96-well clear, flat-bottom plates

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other compounds of interest

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds (e.g., this compound) in complete culture medium.

  • Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control wells (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.[1][10][17]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC50 values.

2. Western Blot for Phosphorylated Proteins (p-ERK)

This protocol is for detecting the activation of downstream signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with the desired compounds for the specified time.

  • Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6][18]

  • Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) as a loading control.

3. Co-Immunoprecipitation (Co-IP)

This protocol is for investigating protein-protein interactions within the FLT3 signaling pathway.

Materials:

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody for the "bait" protein

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Lyse cells with a non-denaturing lysis buffer to preserve protein complexes.

  • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[2]

  • Incubate the pre-cleared lysate with the primary antibody against the "bait" protein overnight at 4°C.

  • Add Protein A/G beads to the lysate and incubate for 1-4 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.

  • Analyze the eluted proteins by Western blot using an antibody against the suspected interacting "prey" protein.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS FLT3-ITD STAT5 STAT5 FLT3->STAT5 FLT3-ITD PI3K PI3K FLT3->PI3K FLT3-ITD RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FLT3 signaling pathway in AML.

Gilteritinib_Resistance_Workflow cluster_analysis Analysis of Resistant Clones cluster_mechanisms Identify Resistance Mechanism cluster_strategy Develop Bypass Strategy start FLT3-mutated AML cells (in vitro or in vivo) treatment Treat with this compound start->treatment observe Observe for development of resistance treatment->observe sensitive Continued Sensitivity observe->sensitive Yes resistant Resistance Emerges observe->resistant No ngs NGS (Targeted/WES/scDNA-seq) resistant->ngs western Western Blot (p-ERK, p-STAT5) resistant->western ras_mut RAS/MAPK Mutation ngs->ras_mut flt3_mut Secondary FLT3 Mutation ngs->flt3_mut other Other (e.g., bypass pathway) ngs->other western->ras_mut mek_inhib Combine with MEK inhibitor ras_mut->mek_inhib new_flt3i Test novel FLT3 inhibitor flt3_mut->new_flt3i combo_therapy Test other combinations (e.g., +Venetoclax) other->combo_therapy

Caption: Workflow for investigating this compound resistance.

Clonal_Evolution_Model cluster_pre Pre-Treatment cluster_post Post-Gilteritinib Treatment cluster_scenario1 Scenario 1: Clonal Evolution cluster_scenario2 Scenario 2: Clone Swapping cloneA FLT3-ITD Clone A cloneA_mut FLT3-ITD + NRAS mut Clone A' cloneA->cloneA_mut Acquires NRAS mutation cloneB Subclone B (WT) cloneB_exp Expanded Subclone B cloneB->cloneB_exp Expands under selective pressure

Caption: Models of clonal evolution under this compound pressure.

References

Gilteritinib Technical Support Center: Addressing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of Gilteritinib in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target kinases of this compound?

This compound is a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, targeting both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1][2][3] However, it also exhibits inhibitory activity against other kinases, which can lead to off-target effects in your experiments. The primary known off-target kinases include AXL, Anaplastic Lymphoma Kinase (ALK), and Leukocyte Receptor Tyrosine Kinase (LTK).[1][4] At higher concentrations, it can also inhibit c-Kit.[3][5]

Q2: My experimental results are inconsistent with pure FLT3 inhibition. Could off-target effects be the cause?

Yes, unexpected phenotypes or signaling alterations could be due to this compound's off-target activities. For instance, inhibition of AXL has been implicated in overcoming resistance to FLT3 inhibitors.[1] If your experimental system expresses multiple this compound-sensitive kinases, the observed phenotype will be a composite of inhibiting all these targets. It is crucial to characterize the expression of key off-target kinases like AXL and ALK in your model system.

Q3: How can I minimize off-target effects in my cell-based assays?

To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that still achieves significant inhibition of FLT3. Performing a dose-response experiment is critical to identify the optimal concentration for your specific cell line and experimental endpoint. Additionally, consider using a more selective FLT3 inhibitor as a control to dissect FLT3-specific effects from off-target effects.

Q4: What are the known mechanisms of resistance to this compound that involve off-target pathways?

Resistance to this compound can occur through both on-target mutations in FLT3 (e.g., F691L gatekeeper mutation) and off-target mechanisms.[6][7][8] A predominant off-target resistance mechanism is the activation of parallel signaling pathways, most notably the RAS/MAPK pathway.[9][10][11] Mutations in genes such as NRAS, KRAS, and PTPN11 can bypass the need for FLT3 signaling and confer resistance to this compound.[10][12]

Q5: Are there commercially available tools to predict or assess the off-target profile of this compound?

Several commercially available services and in-house assays can be used to assess the kinase selectivity profile of inhibitors like this compound. These typically involve large-scale kinase panel screening assays (e.g., using radiometric, fluorescence, or luminescence-based detection) to determine the IC50 values against a broad range of kinases.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected cell toxicity or altered phenotype at high concentrations. Off-target kinase inhibition.1. Perform a dose-response curve to determine the IC50 for both on-target (FLT3) and potential off-target kinases in your system. 2. Use the lowest effective concentration that inhibits FLT3 without significantly affecting known off-targets. 3. Compare results with a structurally different and more selective FLT3 inhibitor.
Development of resistance to this compound without new FLT3 mutations. Activation of bypass signaling pathways (e.g., RAS/MAPK).1. Perform targeted sequencing or whole-exome sequencing to identify mutations in common resistance-associated genes (NRAS, KRAS, PTPN11). 2. Use immunoblotting to assess the activation status of downstream effectors in the RAS/MAPK pathway (e.g., p-MEK, p-ERK). 3. Consider combination therapies with inhibitors of the identified bypass pathway.
Variability in drug response across different cell lines. Differential expression of on-target and off-target kinases.1. Profile the expression levels of FLT3, AXL, ALK, and other potential off-target kinases in your cell lines using qPCR or immunoblotting. 2. Correlate the expression levels with the observed sensitivity to this compound.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound against On-Target and Off-Target Kinases

KinaseMutation StatusIC50 (nM)Reference(s)
FLT3 Wild-Type5[5]
ITD0.7 - 1.8[5]
D835Y1.6[4]
ITD-D835Y2.1[4]
ITD-F691L22[4]
AXL Not specified0.73[4]
ALK Not specifiedInhibited by >50% at 1 nM[4]
LTK Not specifiedInhibited by >50% at 1 nM[4]
c-Kit Wild-Type102[5]
ROS Not specifiedInhibited by >50% at 5 nM[4]
RET Not specifiedInhibited by >50% at 5 nM[4]
MER Not specifiedInhibited by >50% at 5 nM[4]

Key Experimental Protocols

Protocol 1: Assessing this compound's On-Target and Off-Target Effects on Kinase Phosphorylation via Immunoblotting

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-FLT3, total FLT3, p-AXL, total AXL, p-STAT5, total STAT5, p-ERK, and total ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Evaluating Cell Viability to Determine On- and Off-Target Cytotoxicity

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Drug Treatment:

    • Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Viability Assay:

    • Add a viability reagent such as MTT or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay.

    • Incubate according to the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Visualizations

Gilteritinib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FLT3 FLT3 This compound->FLT3 Inhibits AXL AXL This compound->AXL Inhibits (Off-target) STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: On-target (FLT3) and off-target (AXL) signaling pathways inhibited by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Check_Concentration Is the lowest effective concentration being used? Start->Check_Concentration Dose_Response Perform Dose-Response (IC50 determination) Check_Concentration->Dose_Response No Profile_Targets Profile Off-Target Kinase Expression (e.g., AXL, ALK) Check_Concentration->Profile_Targets Yes Dose_Response->Profile_Targets Resistance_Check Is resistance suspected? Profile_Targets->Resistance_Check Sequence_Resistance Sequence for Resistance Mutations (e.g., NRAS, KRAS) Resistance_Check->Sequence_Resistance Yes Use_Control Use a More Selective FLT3 Inhibitor Control Resistance_Check->Use_Control No Analyze_Bypass Analyze Bypass Pathways (e.g., p-ERK, p-AKT) Sequence_Resistance->Analyze_Bypass Interpret_Results Interpret Results in Context of On- and Off-Target Effects Analyze_Bypass->Interpret_Results Use_Control->Interpret_Results

References

Technical Support Center: Enhancing Gilteritinib Efficacy in AML Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the efficacy of Gilteritinib in combination with other inhibitors in Acute Myeloid Leukemia (AML) models.

Frequently Asked Questions (FAQs)

Q1: We are observing suboptimal efficacy with this compound monotherapy in our FLT3-mutated AML cell lines. What combination strategies could enhance its anti-leukemic activity?

A1: Suboptimal efficacy with this compound monotherapy can be overcome by combining it with inhibitors that target key survival pathways in AML. Several preclinical and clinical studies have demonstrated synergistic effects with the following classes of inhibitors:

  • Bcl-2 Inhibitors (e.g., Venetoclax): This is a well-documented synergistic combination. This compound can downregulate the anti-apoptotic protein Mcl-1, thereby increasing the dependence of AML cells on Bcl-2 for survival.[1] Venetoclax then directly inhibits Bcl-2, leading to potent induction of apoptosis.[1] This combination has shown high response rates in clinical trials for relapsed/refractory FLT3-mutated AML.[2][3][4][5]

  • Chemotherapy Agents (e.g., Cytarabine, Daunorubicin, Idarubicin, Azacitidine): Preclinical studies have shown that combining this compound with standard chemotherapy agents potentiates apoptosis in FLT3-ITD positive AML cell lines and reduces tumor volume in xenograft models.[6][7]

  • MCL-1 Inhibitors (e.g., AMG 176): The combination of this compound with a selective MCL-1 inhibitor has demonstrated strong synergistic effects in preclinical models of FLT3-ITD mutated AML, leading to increased apoptosis and tumor regression.[8]

  • PI3K/mTOR Inhibitors: Constitutive activation of the PI3K/AKT/mTOR pathway is a known resistance mechanism to FLT3 inhibitors.[9][10] Combining this compound with PI3K/mTOR inhibitors can overcome this resistance and enhance cell death in FLT3-ITD positive AML cells.[9][10]

  • Pim Kinase Inhibitors: Co-treatment with Pim kinase inhibitors and this compound has been shown to be synergistic in FLT3-ITD expressing cell lines, leading to increased apoptosis.[11]

  • CDK4/6 Inhibitors (e.g., Abemaciclib): The combination of this compound with CDK4/6 inhibitors is being explored, with some studies suggesting potential synergistic anti-tumor effects.[12]

Q2: Our lab is investigating resistance to this compound. What are the common molecular mechanisms of resistance we should look for?

A2: Resistance to this compound can be multifactorial. The most common mechanisms observed in preclinical and clinical settings include:

  • On-Target FLT3 Mutations:

    • Gatekeeper Mutations (e.g., F691L): These mutations can prevent the binding of this compound to the FLT3 kinase domain.[13][14]

    • Tyrosine Kinase Domain (TKD) Mutations (e.g., D835): While this compound is generally effective against most TKD mutations, novel mutations can still emerge and confer resistance.[13][15]

  • Off-Target (Bypass) Signaling Pathway Activation:

    • RAS/MAPK Pathway Mutations: Acquired mutations in genes such as NRAS and KRAS are a frequent cause of resistance, leading to the reactivation of downstream signaling independent of FLT3.[14][16][17][18]

    • PI3K/AKT/mTOR Pathway Activation: Upregulation of this pathway can promote cell survival and proliferation despite FLT3 inhibition.[9][10]

  • Clonal Evolution:

    • "Clone Swapping": The original FLT3-mutated clone is eliminated, but a pre-existing or newly emerged FLT3-wildtype subclone with other driver mutations expands.[16]

    • "Clonal Evolution": The original FLT3-mutated clone acquires additional mutations, leading to resistance.[16]

  • Microenvironment-Mediated Resistance:

    • Stromal Cell Protection: Bone marrow stromal cells can secrete factors like the FLT3 ligand, which can compete with this compound for binding, or they can metabolize the drug through enzymes like CYP3A4, reducing its local concentration.[17]

Troubleshooting Guides

Problem 1: Inconsistent synergy observed when combining this compound with Venetoclax in vitro.

Possible Cause Troubleshooting Step
Cell Line Specific Differences Different AML cell lines exhibit varying dependencies on Bcl-2 and Mcl-1. Ensure you are using well-characterized FLT3-mutated cell lines such as MOLM-13 and MV4-11, which have demonstrated synergy in published studies.[1] Consider testing a panel of cell lines to assess the robustness of the synergistic effect.
Suboptimal Dosing and Scheduling The synergistic effect is often dose-dependent. Perform dose-response matrix experiments to determine the optimal concentrations of both this compound and Venetoclax. Consider sequential vs. concurrent treatment schedules. Pre-treatment with this compound for 24-48 hours to downregulate Mcl-1 before adding Venetoclax may enhance synergy.
Inappropriate Assay for Synergy The choice of assay can influence the interpretation of synergy. Utilize multiple assays to assess synergy, such as proliferation assays (e.g., MTS, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), and calculate combination indices (CI) using the Chou-Talalay method.
Mycoplasma Contamination Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma and treat if necessary.

Problem 2: Development of resistance to this compound in long-term cell culture or in vivo models.

Possible Cause Troubleshooting Step
Emergence of Resistant Clones To identify the mechanism of resistance, perform molecular profiling of the resistant cells. This should include targeted sequencing of key genes involved in AML pathogenesis and resistance (e.g., FLT3, NRAS, KRAS, PTPN11). Whole-exome sequencing can provide a more comprehensive view of acquired mutations.
Activation of Bypass Signaling Pathways Use western blotting or phospho-proteomic arrays to assess the activation status of key signaling pathways such as RAS/MAPK (p-ERK, p-MEK) and PI3K/AKT/mTOR (p-AKT, p-S6). If a specific pathway is activated, consider adding a third inhibitor to the combination (e.g., a MEK inhibitor if the RAS/MAPK pathway is activated).
On-Target FLT3 Mutations Perform sanger or next-generation sequencing of the FLT3 gene in resistant clones to identify potential secondary mutations in the kinase domain.

Data Presentation

Table 1: Summary of Clinical Trial Data for this compound in Combination with Venetoclax

Trial Identifier Patient Population Treatment Regimen Modified Composite Complete Response (mCRc) Rate Median Overall Survival (OS) Key Adverse Events (Grade ≥3)
NCT03625505[2][3]Relapsed/Refractory FLT3-mutated AMLThis compound (120 mg daily) + Venetoclax (400 mg daily)75%10 monthsCytopenias (80%)
Real-world study[5]Relapsed/Refractory FLT3-mutated AMLThis compound-Venetoclax based combinations83% (Overall Response Rate)Not ReportedNeutropenia (89%)

Table 2: Preclinical Efficacy of this compound Combinations in FLT3-ITD+ AML Models

Combination Cell Lines/Model Key Findings Reference
This compound + VenetoclaxMOLM-13, MV4-11, primary patient samplesSynergistic induction of apoptosis, downregulation of Mcl-1.[1]
This compound + Chemotherapy (Cytarabine, Idarubicin, Azacitidine)MOLM-13Significant increase in apoptosis compared to single agents.[6]
This compound + AMG 176 (MCL-1 inhibitor)FLT3-ITD mutated AML cell lines and mouse modelsStrong synergistic effect (Combination Index <0.3), tumor regression in 92.8% of mice.[8]
This compound + mTORC1 inhibitorsFLT3+ITD+ AML cell lineIncreased cell death compared to this compound alone.[9]
This compound + Pim kinase inhibitors (AZD1208, TP-3654)Ba/F3-ITD, MV4-11, MOLM-14Synergistic cytotoxicity and increased apoptosis.[11]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment of this compound and Venetoclax

  • Cell Culture: Culture FLT3-mutated AML cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Prepare stock solutions of this compound and Venetoclax in DMSO.

  • Dose-Response Matrix:

    • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well.

    • Create a dose-response matrix with varying concentrations of this compound and Venetoclax. Include single-agent and vehicle controls.

    • Incubate for 48-72 hours.

  • Viability Assay: Assess cell viability using a commercial MTS or CellTiter-Glo assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate the Combination Index (CI) using CompuSyn software or a similar program. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Apoptosis Assay:

    • Treat cells with synergistic concentrations of this compound and Venetoclax for 48 hours.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.

Signaling Pathway and Experimental Workflow Diagrams

Gilteritinib_Combination_Synergy Synergistic Mechanisms of this compound Combinations cluster_FLT3 FLT3 Signaling cluster_Apoptosis Apoptosis Regulation FLT3_ITD FLT3-ITD PI3K_AKT PI3K/AKT/mTOR FLT3_ITD->PI3K_AKT RAS_MAPK RAS/MAPK FLT3_ITD->RAS_MAPK STAT5 STAT5 FLT3_ITD->STAT5 Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Mcl1 Mcl-1 Mcl1->Apoptosis This compound This compound This compound->FLT3_ITD Inhibits This compound->Mcl1 Downregulates Venetoclax Venetoclax Venetoclax->Bcl2 Inhibits mTOR_Inhibitor mTOR Inhibitor mTOR_Inhibitor->PI3K_AKT Inhibits MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->RAS_MAPK Inhibits

Caption: Signaling pathways targeted by this compound and combination inhibitors.

Resistance_Mechanisms Mechanisms of Resistance to this compound cluster_Resistance Resistance Mechanisms cluster_Outcome Treatment Outcome Gilteritinib_Treatment This compound Treatment On_Target On-Target Mutations (e.g., F691L) Gilteritinib_Treatment->On_Target Bypass_Activation Bypass Pathway Activation (RAS/MAPK, PI3K/AKT) Gilteritinib_Treatment->Bypass_Activation Clonal_Evolution Clonal Evolution Gilteritinib_Treatment->Clonal_Evolution Relapse Relapse / Progression On_Target->Relapse Bypass_Activation->Relapse Clonal_Evolution->Relapse

Caption: Overview of this compound resistance mechanisms.

Experimental_Workflow Workflow for Assessing this compound Combination Efficacy Start Start: Hypothesis of Synergy Cell_Culture AML Cell Line Culture (e.g., MOLM-13, MV4-11) Start->Cell_Culture Dose_Matrix Dose-Response Matrix Experiment Cell_Culture->Dose_Matrix Viability_Assay Cell Viability Assay (MTS / CellTiter-Glo) Dose_Matrix->Viability_Assay Synergy_Analysis Synergy Analysis (Combination Index) Viability_Assay->Synergy_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Synergy_Analysis->Apoptosis_Assay Western_Blot Western Blot for Pathway Analysis (p-ERK, Mcl-1, etc.) Apoptosis_Assay->Western_Blot In_Vivo In Vivo Xenograft Model Western_Blot->In_Vivo End End: Conclusion on Combination Efficacy In_Vivo->End

References

Validation & Comparative

Head-to-Head Comparison: Gilteritinib vs. Sorafenib for FLT3-ITD Positive Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent tyrosine kinase inhibitors (TKIs), gilteritinib and sorafenib, for the treatment of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive acute myeloid leukemia (AML). This aggressive form of AML is characterized by a poor prognosis, making the efficacy and specificity of targeted therapies a critical area of research.

Executive Summary

This compound, a second-generation FLT3 inhibitor, has demonstrated superior efficacy and a more favorable safety profile compared to salvage chemotherapy in relapsed or refractory (R/R) FLT3-mutated AML, as evidenced by the pivotal ADMIRAL trial. Sorafenib, a first-generation multi-kinase inhibitor, has also shown clinical activity in FLT3-ITD positive AML, particularly in the post-transplant maintenance setting. While direct head-to-head clinical trial data is limited, a retrospective analysis in the post-hematopoietic stem cell transplantation (HSCT) maintenance setting suggests comparable progression-free survival between the two agents, though with differing toxicity profiles. Preclinically, this compound exhibits greater potency and specificity for FLT3, including both ITD and tyrosine kinase domain (TKD) mutations, which can confer resistance to sorafenib.

Mechanism of Action

This compound is a potent, selective, oral FLT3 inhibitor that targets both FLT3-ITD and FLT3-TKD mutations.[1][2] As a type I inhibitor, it binds to the active conformation of the FLT3 kinase, effectively blocking its signaling cascade.[3] This inhibition leads to the suppression of downstream signaling pathways, including STAT5, ERK, and AKT, ultimately inducing apoptosis in leukemic cells.[4]

Sorafenib is an oral multi-kinase inhibitor that targets several kinases, including VEGFR, PDGFR, and Raf kinases, in addition to FLT3.[5] As a type II inhibitor, it binds to the inactive conformation of the FLT3 kinase.[3] Its broader kinase inhibition profile contributes to its anti-leukemic effects but may also be associated with more off-target toxicities.

dot

cluster_this compound This compound (Type I Inhibitor) cluster_sorafenib Sorafenib (Type II Inhibitor) This compound This compound Active_FLT3 FLT3 (Active Conformation) This compound->Active_FLT3 Binds to Sorafenib Sorafenib Inactive_FLT3 FLT3 (Inactive Conformation) Sorafenib->Inactive_FLT3 Binds to

Caption: Binding mechanisms of this compound and Sorafenib to the FLT3 kinase.

Clinical Efficacy

Relapsed/Refractory FLT3-Mutated AML

The Phase 3 ADMIRAL trial provides the most robust data for this compound in this setting.

Efficacy EndpointThis compound (n=247)Salvage Chemotherapy (n=124)Hazard Ratio (95% CI)p-value
Median Overall Survival 9.3 months5.6 months0.64 (0.49-0.83)<0.001
1-Year Survival Rate 37.1%16.7%--
Complete Remission (CR/CRh) 34.0%15.3%-<0.001
Median Duration of CR/CRh 11.0 monthsNot evaluable--

CR/CRh: Complete Remission with full or partial hematologic recovery. Data from the ADMIRAL trial.[6][7]

Post-Transplant Maintenance

A retrospective study compared this compound and sorafenib as maintenance therapy following allogeneic HSCT in patients with FLT3-ITD AML.

Efficacy Endpoint (1-Year)This compound (n=27)Sorafenib (n=29)p-value
Progression-Free Survival 66%76%0.4
Relapse Incidence 19%24%0.6

Data from a retrospective analysis.

Safety and Tolerability

Adverse Event (Grade ≥3)This compoundSalvage ChemotherapyThis compound (Post-HSCT)Sorafenib (Post-HSCT)
Febrile Neutropenia 45.9%48.2%--
Anemia 40.7%44.6%--
Thrombocytopenia 22.8%33.9%30%52%
Neutropenia --45%34%

Data from the ADMIRAL trial and a retrospective post-HSCT maintenance study.[5]

Resistance Mechanisms

Resistance to FLT3 inhibitors is a significant clinical challenge.

This compound: Resistance can emerge through on-target mechanisms, such as the F691L "gatekeeper" mutation, or off-target mechanisms, including the activation of parallel signaling pathways like NRAS mutations.

Sorafenib: A common mechanism of resistance is the acquisition of secondary mutations in the FLT3-TKD, particularly at the D835 residue. These mutations stabilize the active conformation of the kinase, preventing the binding of type II inhibitors like sorafenib.

dot

cluster_resistance Resistance Mechanisms FLT3_ITD FLT3-ITD AML This compound This compound FLT3_ITD->this compound Sorafenib Sorafenib FLT3_ITD->Sorafenib Gilteritinib_Resistance This compound Resistance - F691L Gatekeeper Mutation - NRAS Activation This compound->Gilteritinib_Resistance leads to Sorafenib_Resistance Sorafenib Resistance - FLT3-TKD D835 Mutations - PI3K/mTOR Activation Sorafenib->Sorafenib_Resistance leads to Start Seed Cells in 96-well plate Treatment Treat with this compound or Sorafenib (48-72h) Start->Treatment MTT Add MTT solution (4h incubation) Treatment->MTT Solubilize Add DMSO to dissolve formazan MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->FLT3_ITD Sorafenib Sorafenib Sorafenib->FLT3_ITD

References

Gilteritinib Demonstrates Potent Activity Against Resistance-Associated FLT3-D835 Mutations in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data highlights Gilteritinib's efficacy in overcoming mutations that confer resistance to other FLT3 inhibitors, offering a valuable therapeutic option for a challenging patient population.

For researchers and drug development professionals in the field of oncology, particularly those focused on Acute Myeloid Leukemia (AML), the emergence of resistance to targeted therapies is a significant hurdle. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common drivers of AML, and while several FLT3 inhibitors have been developed, their efficacy can be limited by the acquisition of secondary mutations, most notably at the D835 residue within the tyrosine kinase domain. This guide provides a comparative analysis of this compound's activity against these D835 mutations, supported by experimental data, to inform preclinical research and clinical development strategies.

This compound, a potent, oral, dual FLT3/AXL inhibitor, has demonstrated significant activity against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, including the D835 substitution.[1][2][3] Unlike type II FLT3 inhibitors such as quizartinib and sorafenib, which are largely ineffective against D835 mutations, this compound, a type I inhibitor, maintains its inhibitory activity, making it a critical agent for patients who have developed resistance to other therapies.[2][4] Preclinical studies have consistently shown that this compound potently inhibits the growth of cells expressing various FLT3-D835 mutations.[2][4]

Comparative Inhibitory Activity of FLT3 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other FLT3 inhibitors against various FLT3-D835 mutations in preclinical Ba/F3 cell line models. This data quantitatively demonstrates this compound's superior or comparable potency against these resistance-conferring mutations.

FLT3 MutationThis compound IC50 (nM)Quizartinib IC50 (nM)Sorafenib IC50 (nM)Crenolanib IC50 (nM)Midostaurin IC50 (nM)
FLT3-ITD 0.7 - 1.8[5]0.46[6]~5~10[7]~10[8]
FLT3-D835Y 1.6[6]5.7[6]>200[1]~10[7]~20[8]
FLT3-ITD-D835Y 2.1[6]35[6]>200[1]~10[7]~20[8]
FLT3-D835V Similar to D835Y[9]Significantly higher than ITD[7]-Similar to D835Y[7]-
FLT3-D835H Similar to D835Y--Similar to D835Y[7]-

FLT3 Signaling Pathway and Inhibitor Action

The FLT3 receptor tyrosine kinase plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Upon binding of its ligand (FLT3-L), the receptor dimerizes and autophosphorylates, activating downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which ultimately promote cell growth and inhibit apoptosis. Mutations such as ITD and D835 substitutions lead to constitutive, ligand-independent activation of this pathway, driving leukemogenesis. This compound, as a type I inhibitor, binds to the active conformation of the FLT3 kinase, effectively blocking its autophosphorylation and shutting down these downstream oncogenic signals.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor pFLT3 Phosphorylated FLT3 FLT3->pFLT3 Autophosphorylation FLT3L FLT3 Ligand FLT3L->FLT3 Binds RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound This compound->pFLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The validation of this compound's activity against FLT3-D835 mutations relies on robust in vitro assays. The following are generalized protocols for key experiments cited in the supporting literature.

Cell Viability Assay

This assay determines the concentration of an inhibitor required to inhibit the growth of cancer cells by 50% (IC50).

Cell Lines:

  • Ba/F3 (murine pro-B) cells engineered to express human FLT3-ITD or FLT3 with specific D835 mutations (e.g., D835Y, D835V, D835H). These cells are dependent on the constitutively active FLT3 signaling for their survival and proliferation.

Procedure:

  • Cell Seeding: Seed the Ba/F3-FLT3 mutant cells in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Drug Treatment: Add serial dilutions of this compound or other FLT3 inhibitors to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for FLT3 Phosphorylation

This technique is used to assess the direct inhibitory effect of a drug on the phosphorylation of the FLT3 receptor and its downstream signaling proteins.

Procedure:

  • Cell Treatment: Culture Ba/F3-FLT3 mutant cells and treat them with varying concentrations of this compound or other inhibitors for a short period (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Re-probe the membrane with an antibody against total FLT3 or a housekeeping protein (e.g., β-actin) to ensure equal protein loading.

Experimental Workflow for Validation

The following diagram illustrates a typical workflow for validating the activity of a FLT3 inhibitor against resistance mutations.

Experimental_Workflow Start Start: Select FLT3-D835 mutant cell lines CellCulture Cell Culture: Expand Ba/F3 mutant cell populations Start->CellCulture ViabilityAssay Cell Viability Assay: Determine IC50 values of this compound & comparators CellCulture->ViabilityAssay WesternBlot Western Blot Analysis: Assess inhibition of FLT3 phosphorylation CellCulture->WesternBlot DataAnalysis Data Analysis: Compare IC50 values and phosphorylation levels ViabilityAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Validate this compound's efficacy against D835 mutations DataAnalysis->Conclusion

Caption: A streamlined workflow for the preclinical validation of this compound's activity.

Conclusion

The presented preclinical data robustly supports the potent activity of this compound against clinically relevant FLT3-D835 mutations that confer resistance to other FLT3 inhibitors. This characteristic positions this compound as a valuable therapeutic agent in the treatment of AML, particularly in the relapsed or refractory setting where such resistance mutations are more prevalent. The provided experimental protocols and workflows offer a foundational guide for researchers aiming to further investigate the mechanisms of FLT3 inhibitor resistance and to evaluate novel therapeutic strategies.

References

Navigating Resistance: A Comparative Guide to Gilteritinib and Other Tyrosine Kinase Inhibitors in FLT3-Mutated AML

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between tyrosine kinase inhibitors (TKIs) is paramount in the evolving landscape of Acute Myeloid Leukemia (AML) treatment. This guide provides a comprehensive comparison of gilteritinib with other TKIs, focusing on the molecular mechanisms of resistance and supported by experimental data.

This compound, a potent and selective second-generation type I FLT3 inhibitor, has demonstrated significant clinical activity against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1][2][3] Its ability to inhibit both conformations of the FLT3 kinase gives it an advantage over type II inhibitors, which are only effective against the inactive conformation.[2][4] However, the emergence of resistance remains a critical challenge. This guide delves into the comparative efficacy and resistance profiles of this compound against other prominent TKIs such as quizartinib, sorafenib, and midostaurin.

Comparative Efficacy Against Resistance Mutations

The effectiveness of different TKIs is largely determined by the specific FLT3 mutations present in the leukemic cells. This compound shows broader activity against various FLT3 mutations compared to type II inhibitors.[4]

Table 1: Comparative Inhibitory Activity (IC50, nM) of FLT3 Inhibitors Against Various FLT3 Mutations

FLT3 MutationThis compound (Type I)Quizartinib (Type II)Sorafenib (Type II)Midostaurin (Type I)
FLT3-ITD PotentPotentPotentPotent
FLT3-D835Y PotentResistantResistantPotent
FLT3-D835V PotentResistant---Potent
FLT3-D835H PotentResistant---Potent
FLT3-F691L (Gatekeeper) ResistantResistantResistantResistant
FLT3-N701K ResistantSensitiveSensitiveResistant

As illustrated in the table, this compound maintains potency against FLT3-TKD mutations at the D835 residue, a common mechanism of resistance to type II inhibitors like quizartinib and sorafenib.[2][5][7] Conversely, the recently identified FLT3-N701K mutation confers resistance to this compound while remaining sensitive to quizartinib, highlighting a potential "TKI sensitivity switch."[5][6] The F691L "gatekeeper" mutation, however, confers broad resistance to most currently available FLT3 inhibitors.[2][5]

Clinical Cross-Resistance and Response Data

Clinical trials provide valuable insights into the real-world implications of these molecular resistance patterns. The ADMIRAL and CHRYSALIS trials have shown that prior treatment with the first-generation TKI midostaurin or the type II inhibitor sorafenib does not preclude a clinical response to this compound in patients with relapsed/refractory (R/R) FLT3-mutated AML.[3][10][11]

Table 2: Clinical Response to this compound in Patients with Prior TKI Exposure

TrialPrior TKIComposite Complete Remission (CRc) Rate with this compound
ADMIRAL Midostaurin or Sorafenib52%
CHRYSALIS Midostaurin or Sorafenib42%
ADMIRAL (No Prior TKI) None55%
CHRYSALIS (No Prior TKI) None43%

Data from retrospective analyses of the ADMIRAL and CHRYSALIS trials.[10][11]

While response rates are comparable, the duration of remission was noted to be shorter in patients with prior FLT3 TKI exposure, suggesting the presence of underlying resistance mechanisms.[10]

Mechanisms of Resistance

Resistance to this compound and other TKIs can be broadly categorized into on-target and off-target mechanisms.

On-Target Resistance: Secondary FLT3 Mutations

As discussed, secondary mutations within the FLT3 gene are a primary driver of acquired resistance.

cluster_this compound This compound (Type I) cluster_quizartinib Quizartinib (Type II) This compound This compound F691L F691L (Gatekeeper) This compound->F691L Resistance N701K N701K This compound->N701K Resistance Quizartinib Quizartinib N701K->Quizartinib Sensitivity D835 D835 mutations Quizartinib->D835 Resistance N701K_sens N701K Quizartinib->N701K_sens Sensitivity D835->this compound Sensitivity

Caption: On-target resistance and sensitivity profiles of this compound and quizartinib.

Off-Target Resistance: Bypass Signaling Pathway Activation

A predominant mechanism of resistance to this compound involves the activation of downstream signaling pathways, most notably the RAS/MAPK pathway, through acquired mutations in genes such as NRAS, KRAS, and PTPN11.[1][5][12][13] This allows the leukemic cells to bypass their dependency on FLT3 signaling.

cluster_resistance Resistance Mechanism FLT3 FLT3-ITD/TKD RAS RAS (NRAS, KRAS) FLT3->RAS This compound This compound This compound->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation RAS_mutation Activating NRAS/KRAS Mutation RAS_mutation->RAF Bypass Activation

Caption: Activation of the RAS/MAPK pathway as a bypass resistance mechanism to this compound.

Experimental Protocols

The findings presented in this guide are based on established experimental methodologies in cancer research. Below are summaries of key experimental protocols frequently cited in the referenced literature.

In Vitro Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a TKI against specific FLT3 mutations.

  • Methodology:

    • Ba/F3 cells, a murine pro-B cell line dependent on IL-3 for survival, are engineered to express various human FLT3 mutations (e.g., FLT3-ITD, FLT3-D835Y).

    • These cells are then cultured in the absence of IL-3 but in the presence of varying concentrations of the TKI being tested (e.g., this compound, quizartinib).

    • Cell viability is assessed after a set incubation period (typically 72 hours) using assays such as CellTiter-Glo®.

    • The IC50 value is calculated as the drug concentration that inhibits cell growth by 50% compared to untreated controls.

Xenograft Models
  • Objective: To evaluate the in vivo efficacy of TKIs against FLT3-mutated AML.

  • Methodology:

    • Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human AML cell lines (e.g., MOLM-13, MV4-11) or patient-derived blasts harboring specific FLT3 mutations.

    • Once tumors are established or leukemia is engrafted, mice are treated with the TKI or a vehicle control.

    • Tumor volume is measured regularly, or disease burden is monitored through bioluminescence imaging or flow cytometry of peripheral blood/bone marrow.

    • Survival rates and changes in tumor size/leukemic burden are compared between treatment and control groups.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Ba/F3 cells expressing FLT3 mutations culture Culture with varying TKI concentrations start_vitro->culture assay Cell Viability Assay (e.g., CellTiter-Glo) culture->assay ic50 Calculate IC50 assay->ic50 start_vivo Immunocompromised mice + FLT3-mutated AML cells treatment Treat with TKI or vehicle control start_vivo->treatment monitoring Monitor tumor growth/ leukemic burden treatment->monitoring evaluation Evaluate efficacy (e.g., survival, tumor size) monitoring->evaluation

References

A Comparative Analysis of Gilteritinib and Crenolanib for the Treatment of FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Fms-like tyrosine kinase 3 (FLT3) mutations are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations, primarily internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations (e.g., D835Y), lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation of leukemic cells and conferring a poor prognosis. This guide provides a detailed comparative analysis of two prominent FLT3 inhibitors, Gilteritinib and Crenolanib, focusing on their efficacy against various FLT3 mutations, their mechanisms of action, and the experimental methodologies used for their evaluation.

Comparative Efficacy Against FLT3 Mutations

Both this compound and crenolanib are potent FLT3 tyrosine kinase inhibitors (TKIs), but they exhibit different inhibitory profiles against wild-type FLT3 and its various mutant forms. This compound is a second-generation TKI that uniquely targets both ITD and TKD mutations.[1][2] Crenolanib is a selective type I inhibitor with potent activity against both FLT3-ITD and resistance-conferring D835 mutations.[3][4] The following tables summarize their in vitro potency based on reported half-maximal inhibitory concentration (IC50) values.

Table 1: Biochemical (Cell-Free) Kinase Inhibition
Target KinaseThis compound IC50 (nM)Crenolanib IC50 (nM)Notes
FLT3 (Wild-Type) 0.29[5][6]4[7]Both compounds potently inhibit the wild-type kinase.
c-KIT 230[5][6]-This compound is ~800-fold more selective for FLT3 over c-KIT.[5][6]
AXL 0.73[6]-This compound also potently inhibits the AXL receptor tyrosine kinase.[6]

Note: Data is compiled from multiple sources and assay conditions may vary.

Table 2: Cellular Proliferation & Phosphorylation Inhibition
FLT3 MutationCell LineThis compound IC50 (nM)Crenolanib IC50 (nM)Assay Type
FLT3-ITD MV4-11~1.8[5]1.3 - 7[1][2][8]Cell Proliferation
FLT3-ITD MOLM-13-4.9[1][8]Cell Proliferation
FLT3-ITD MOLM-140.7 - 1.8[9]7[2]Cell Proliferation / p-FLT3
FLT3-D835Y Ba/F31.6[5]8.8[2]Cell Proliferation
FLT3-ITD + D835Y Ba/F32.1[5]35 - 62[1]Cell Proliferation
FLT3-ITD + F691L Ba/F322[5]35 - 62[1]Cell Proliferation

Note: IC50 values in cellular assays can vary based on the cell line, culture conditions, and specific assay protocol (e.g., MTT, CellTiter-Glo). The F691L mutation is a "gatekeeper" mutation known to confer resistance.

FLT3 Signaling Pathway and Inhibitor Action

FLT3 is a receptor tyrosine kinase that, upon activation, dimerizes and autophosphorylates, triggering multiple downstream pro-proliferative and anti-apoptotic signaling cascades, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways. Both this compound and crenolanib are Type I inhibitors, meaning they bind to the active "DFG-in" conformation of the kinase domain, blocking ATP binding and preventing receptor phosphorylation and subsequent downstream signaling.[5] This mechanism allows them to be effective against TKD mutations like D835Y, which lock the kinase in an active state.

FLT3_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling FLT3 FLT3 Receptor FLT3_mut Mutant FLT3 (ITD, TKD) This compound This compound This compound->FLT3_mut Crenolanib Crenolanib Crenolanib->FLT3_mut RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 STAT5->Proliferation FLT3_mut->RAS FLT3_mut->PI3K FLT3_mut->STAT5

Figure 1. Simplified FLT3 signaling pathway and points of inhibition.

Key Experimental Protocols

The evaluation of FLT3 inhibitors relies on a standardized set of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.

  • Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase.

  • Principle: The assay is performed in two steps. First, the kinase reaction is terminated and remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.[6]

  • Methodology:

    • Reaction Setup: In a 96-well or 384-well plate, combine recombinant FLT3 enzyme (e.g., 5-10 ng), a suitable substrate (e.g., poly E-Y peptide), and kinase reaction buffer.

    • Inhibitor Addition: Add serial dilutions of this compound or crenolanib (typically in DMSO) to the wells. Include a DMSO-only control.

    • Reaction Initiation: Initiate the kinase reaction by adding a solution containing a defined concentration of ATP (e.g., 25-50 µM).[10] Incubate the plate at 30°C for a set time (e.g., 60 minutes).

    • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[11]

    • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]

    • Data Acquisition: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Objective: To assess the cytotoxic or cytostatic effect of inhibitors on FLT3-mutated AML cell lines.

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

  • Methodology:

    • Cell Plating: Seed AML cell lines (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.[13]

    • Compound Treatment: Add serial dilutions of this compound or crenolanib to the wells.

    • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.

    • MTT Addition: Add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours.[12]

    • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]

    • Data Acquisition: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[12]

Western Blot for FLT3 Phosphorylation

This technique is used to detect the phosphorylation status of FLT3 and its downstream targets, providing a direct measure of inhibitor activity within the cell.

  • Objective: To confirm that the inhibitors block FLT3 autophosphorylation in intact cells.

  • Methodology:

    • Cell Treatment: Culture FLT3-mutated AML cells (e.g., MV4-11) and treat with various concentrations of this compound or crenolanib for a short period (e.g., 2-4 hours).[14]

    • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (e.g., anti-phospho-FLT3 Tyr591).[15]

      • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Re-probing: Strip the membrane and re-probe with an antibody for total FLT3 to confirm equal protein loading.

Preclinical Evaluation Workflow

The preclinical assessment of a novel FLT3 inhibitor follows a logical progression from biochemical assays to cellular studies and finally to in vivo animal models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Assay (e.g., ADP-Glo) Determine IC50 on pure enzyme cell_lines Screen against FLT3-mutant AML Cell Lines (MV4-11, MOLM-13) biochem->cell_lines cellular Cell-Based Assays (e.g., MTT, Western Blot) Confirm on-target effect in cells resistance Test against resistance mutations (D835Y, F691L) cellular->resistance cell_lines->cellular xenograft AML Xenograft Model (e.g., MV4-11 cells in NSG mice) resistance->xenograft efficacy Assess Tumor Growth Inhibition & Survival Benefit xenograft->efficacy pkpd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy->pkpd conclusion Candidate for Clinical Trial pkpd->conclusion

Figure 2. A typical preclinical workflow for evaluating FLT3 inhibitors.

Conclusion

This compound and crenolanib are both highly potent, next-generation FLT3 inhibitors with demonstrated activity against the key activating mutations driving AML. This compound is distinguished by its dual FLT3/AXL inhibitory activity and its proven efficacy against both FLT3-ITD and TKD mutations in clinical settings.[1][5][6] Crenolanib shows particular potency against D835 mutations that confer resistance to other TKIs and is characterized by its selectivity, which may lead to reduced myelosuppression.[2][3]

The choice between these inhibitors for further research or clinical application may depend on the specific FLT3 mutation profile of the leukemia, including the presence of primary or acquired resistance mutations. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and future FLT3-targeted therapies.

References

Assessing the selectivity profile of Gilteritinib versus other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Kinase Selectivity Profile of Gilteritinib

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This compound is a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of relapsed or refractory Acute Myeloid Leukemia (AML) with FLT3 mutations.[1] A key attribute of any kinase inhibitor is its selectivity profile, which dictates not only its on-target efficacy but also its off-target effects and potential for toxicity. This guide provides a detailed comparison of the kinase selectivity of this compound against other notable kinase inhibitors used in hematological malignancies, supported by experimental data and methodologies.

Kinase Selectivity Profiles: A Quantitative Comparison

The selectivity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd) against a panel of kinases. A lower value indicates higher potency. This compound is a dual FLT3 and AXL inhibitor.[2] Its profile is distinct from both multi-kinase inhibitors (e.g., Midostaurin, Sorafenib, Sunitinib) and other selective FLT3 inhibitors (e.g., Quizartinib, Crenolanib).

The following table summarizes the inhibitory activity (IC50/Kd in nM) of this compound and comparator compounds against key kinases implicated in AML and potential off-target effects.

Kinase TargetThis compoundQuizartinibMidostaurinSorafenibSunitinibCrenolanib
FLT3-ITD ~1-3 nM [2][3]~0.4-2 nM [4][5]~4.2-10 nM[6]~3-59 nM[7]~50 nM[8]~1.3 nM[9]
FLT3-D835Y (TKD) ~1.6 nM [2]~5.7 nM[2]PotentInactive~30 nM[8]~8.8 nM[9]
FLT3 (Wild-Type) ~5-20 nM [3][6]~6.3 nM[6]PotentPotent~250 nM[8]Potent[9]
AXL ~0.7-41 nM [10]-----
c-KIT ~102 nM[10]<10 nM [4]~86 nM[11]~68 nM[7]Potent[12]~67-78 nM[9][13]
VEGFR2 --~86 nM[11]~90 nM[7]~80 nM[8]-
PDGFRβ --Potent[11]~57 nM[7]~2 nM [8]~3.2 nM [13]
RAF-1 / B-RAF ---~6 / 22 nM [7]--

Values are approximate and compiled from multiple cell-free and cell-based assays. "-" indicates weak or not reported primary activity.

Key Insights from the Data:

  • Potency against FLT3 Mutations: this compound demonstrates high potency against both FLT3-ITD (internal tandem duplication) and FLT3-TKD (tyrosine kinase domain) mutations, such as D835Y.[2] This is a significant advantage over type II inhibitors like Quizartinib and Sorafenib, which are less effective against TKD mutations that often confer resistance.[2][10]

  • Dual FLT3/AXL Inhibition: A defining feature of this compound is its potent inhibition of AXL kinase.[10] AXL is frequently overexpressed in AML and has been implicated in resistance to FLT3 inhibitors.[14] This dual activity may contribute to its robust clinical efficacy.

  • c-KIT Sparing: this compound is a significantly weaker inhibitor of c-KIT compared to FLT3 (approximately 800-fold less potent).[10] In contrast, Quizartinib and Sunitinib potently inhibit c-KIT.[4][12] Since c-KIT is important for normal hematopoiesis, its inhibition can contribute to myelosuppression. The c-KIT sparing profile of this compound may translate to a better safety profile in this regard.[10]

  • Selectivity vs. Multi-Kinase Inhibition: First-generation inhibitors like Midostaurin and Sorafenib are multi-targeted, inhibiting a broad range of kinases including FLT3, KIT, VEGFR, and PDGFR.[7][11] While this polypharmacology can have therapeutic benefits, it can also lead to more off-target side effects.[5] this compound and Quizartinib are more selective, primarily targeting FLT3.[4][10]

Signaling Pathways

To understand the impact of these inhibitors, it is crucial to visualize the signaling pathways they target.

FLT3 Signaling Pathway

The FLT3 receptor tyrosine kinase plays a critical role in the normal development of hematopoietic stem and progenitor cells. In AML, activating mutations like ITD lead to constitutive, ligand-independent signaling, driving leukemic cell proliferation and survival through downstream pathways like STAT5, RAS/MAPK, and PI3K/AKT. This compound directly inhibits the autophosphorylation of this receptor, blocking these downstream signals.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_R FLT3 Receptor pFLT3 p-FLT3 (Dimerized & Activated) FLT3_R->pFLT3 Dimerization & Autophosphorylation (Constitutive in FLT3-ITD) FL_ligand FLT3 Ligand FL_ligand->FLT3_R Binds This compound This compound This compound->pFLT3 Inhibits STAT5 STAT5 pFLT3->STAT5 RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Gene Transcription (Proliferation, Survival) pSTAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

AXL Signaling Pathway

The AXL receptor tyrosine kinase, when activated by its ligand Gas6, also promotes cell survival and proliferation and is a key driver of therapeutic resistance in AML. This compound's ability to inhibit AXL signaling represents a second mechanism of action that differentiates it from other FLT3 inhibitors.

AXL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL_R AXL Receptor pAXL p-AXL (Dimerized & Activated) AXL_R->pAXL Dimerization & Autophosphorylation Gas6_ligand Gas6 Ligand Gas6_ligand->AXL_R Binds This compound This compound This compound->pAXL Inhibits PI3K PI3K pAXL->PI3K MAPK MAPK Pathway (e.g., ERK) pAXL->MAPK AKT AKT PI3K->AKT Survival Gene Transcription (Survival, Proliferation, Drug Resistance) AKT->Survival MAPK->Survival

Caption: The AXL signaling pathway and its inhibition by this compound.

Experimental Methodologies

The data presented in this guide are derived from a variety of established experimental protocols designed to assess kinase inhibitor selectivity and potency.

General Workflow for Kinase Inhibitor Profiling

Assessing a compound's selectivity is a multi-step process, moving from broad, high-throughput screens to more focused biochemical and cell-based assays.

Workflow Start Test Compound Screen Primary Screen: Broad Kinome Panel (e.g., KINOMEscan®) Start->Screen Hit_ID Identify 'Hits' (Kinases with significant binding/ inhibition) Screen->Hit_ID Biochem Secondary Assay: Biochemical IC50 Determination (e.g., Radiometric or FRET assay) Hit_ID->Biochem Potent Hits Cellular Tertiary Assay: Cell-Based Target Engagement (e.g., NanoBRET™, CETSA®) Biochem->Cellular Functional Functional Cellular Assays (Phosphorylation, Proliferation, Apoptosis) Cellular->Functional Profile Generate Selectivity Profile (On-target vs. Off-target activity) Functional->Profile

Caption: A typical workflow for determining the selectivity profile of a kinase inhibitor.

Key Experimental Protocols
  • Biochemical Kinase Assays (e.g., Radiometric Assay)

    • Principle: These assays directly measure the catalytic activity of a purified kinase enzyme. The classic method measures the transfer of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP to a specific peptide or protein substrate.[15]

    • Protocol Outline:

      • Reaction Setup: In a microplate well, combine the purified kinase enzyme, the specific substrate, and a buffer containing necessary cofactors (e.g., Mg²⁺).

      • Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) is used for baseline activity.

      • Initiation: Start the reaction by adding radiolabeled ATP. Incubate for a defined period at an optimal temperature (e.g., 30°C).

      • Termination & Separation: Stop the reaction and separate the phosphorylated substrate from the remaining radiolabeled ATP. This is often done by spotting the reaction mixture onto a filter membrane that binds the substrate, followed by washing steps.[1]

      • Detection: Quantify the radioactivity incorporated into the substrate using a scintillation counter.

      • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to the control. Plot the data to determine the IC50 value.

  • Competition Binding Assays (e.g., KINOMEscan®)

    • Principle: This is not an activity assay but a binding assay that measures the ability of a test compound to displace a reference ligand from the ATP-binding site of a large panel of kinases. It is an ATP-independent method.[16][17]

    • Protocol Outline:

      • Assay Components: The assay uses three main components: kinases tagged with DNA, an immobilized, broadly active ligand, and the test compound.[18]

      • Competition: The test compound is incubated with the kinase panel. It competes with the immobilized ligand for binding to the kinase's active site.

      • Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using quantitative PCR (qPCR). A strong inhibitor will prevent the kinase from binding to the support, resulting in a low qPCR signal.[18]

      • Data Analysis: Results are often reported as "percent of control," where a low percentage indicates strong binding of the test compound. Dissociation constants (Kd) can be calculated from full dose-response curves.[17]

  • Cell-Based Target Engagement Assays (e.g., NanoBRET™, CETSA®)

    • Principle (NanoBRET™): This assay measures compound binding to a target kinase within intact, living cells.[19] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor).[20]

    • Protocol Outline (NanoBRET™):

      • Cell Preparation: Cells are transfected to express the kinase of interest fused to NanoLuc® luciferase.

      • Compound and Tracer Addition: The transfected cells are treated with the test compound across a range of concentrations, followed by the addition of the fluorescent tracer at a fixed concentration.

      • Equilibration: The system is allowed to equilibrate for a period (e.g., 2 hours) in a controlled environment.[21]

      • Detection: A substrate for the NanoLuc® luciferase is added. If the tracer is bound to the tagged kinase, BRET occurs. The test compound competes with the tracer, and its binding leads to a decrease in the BRET signal. The ratio of acceptor emission to donor emission is measured.[21]

      • Data Analysis: The change in the BRET ratio is used to calculate the IC50 value, representing the compound's apparent intracellular affinity for the target.

    • Principle (CETSA®): The Cellular Thermal Shift Assay (CETSA®) is based on the principle that when a protein binds to a ligand (a drug), its thermal stability increases.[22]

    • Protocol Outline (CETSA®):

      • Treatment: Intact cells are treated with the test compound or a vehicle control.

      • Heating: The treated cells are heated across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.[23]

      • Lysis and Separation: Cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

      • Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blot or other immunoassays.[24]

      • Data Analysis: A "melting curve" is generated by plotting the soluble protein amount against temperature. A shift in this curve to higher temperatures in the presence of the drug confirms target engagement and stabilization.

This guide provides a foundational assessment of this compound's selectivity. Researchers are encouraged to consult primary literature for specific experimental details and context when designing their own studies.

References

In Vivo Showdown: Gilteritinib vs. Quizartinib in AML Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of targeted therapies for Acute Myeleloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations, gilteritinib and quizartinib have emerged as pivotal second-generation tyrosine kinase inhibitors (TKIs). While both drugs have demonstrated clinical efficacy, their head-to-head performance in preclinical in vivo models reveals critical differences in their activity spectrum, particularly against various resistance-conferring mutations. This guide provides an objective comparison of their in vivo efficacy in AML xenografts, supported by experimental data and detailed protocols.

Performance at a Glance: Key In Vivo Efficacy Data

The following tables summarize the quantitative outcomes from comparative in vivo studies using AML xenograft models. These studies highlight the differential efficacy of this compound and quizartinib against FLT3-ITD and resistance-associated FLT3-TKD mutations.

MOLM-13 (FLT3-ITD) Xenograft Model This compound (30 mg/kg) Quizartinib (3 mg/kg) Reference
Tumor Growth Inhibition (Mock Cells)97%96%[1][2]
Tumor Growth Inhibition (FL-expressing Cells)95%66%[1][2]
Ba/F3 Xenograft Models This compound Quizartinib Reference
Cell Line Efficacy Efficacy
FLT3-ITDPotent antitumor effectPotent antitumor effect[1][3]
FLT3-TKD-PM (Tyrosine Kinase Domain Point Mutations)Potent antitumor effectSignificantly diminished antitumor effect[1][3]

Deciphering the Difference: Efficacy Against Resistance Mechanisms

A key differentiator between this compound and quizartinib lies in their activity against various FLT3 mutations. This compound, a type I inhibitor, binds to both the active and inactive conformations of the FLT3 kinase, granting it a broader inhibitory profile.[3] In contrast, quizartinib, a type II inhibitor, primarily targets the inactive conformation, rendering it less effective against mutations that stabilize the active state, such as those in the tyrosine kinase domain (TKD).[3]

In vivo studies using xenograft models with Ba/F3 cells expressing FLT3-TKD point mutations demonstrated that this compound maintained a potent antitumor effect, while the efficacy of quizartinib was significantly diminished.[1][3] This is a critical consideration for predicting clinical response and overcoming resistance.

Furthermore, the presence of the FLT3 ligand (FL) has been shown to attenuate the in vivo antitumor activity of quizartinib. In a MOLM-13 xenograft model overexpressing FL, quizartinib's tumor growth inhibition dropped to 66%, whereas this compound's efficacy remained high at 95%.[1][2] This suggests that this compound may be more effective in the bone marrow microenvironment where FL levels can be elevated.

Interestingly, while this compound is effective against many resistance mutations, resistance can still emerge. For instance, the FLT3 N701K mutation has been shown to cause clinical resistance to this compound but, paradoxically, re-sensitizes the cells to quizartinib.[4]

Visualizing the Science

To better understand the biological context and experimental design, the following diagrams illustrate the FLT3 signaling pathway and a typical workflow for an in vivo AML xenograft study.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FLT3 FLT3 Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3->RAS_RAF_MEK_ERK STAT5 STAT5 Pathway FLT3->STAT5 PI3K_AKT PI3K-AKT Pathway FLT3->PI3K_AKT FL FLT3 Ligand (FL) FL->FLT3 Binds & Activates This compound This compound (Type I) This compound->FLT3 Inhibits (Active & Inactive) Quizartinib Quizartinib (Type II) Quizartinib->FLT3 Inhibits (Inactive) Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation AML_Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis AML_Cells AML Cell Line (e.g., MOLM-13, MV4-11) or Patient-Derived Cells Injection Inject cells into immunocompromised mice (e.g., NSG mice) AML_Cells->Injection Engraftment Monitor for leukemic engraftment (e.g., >1% human CD45+ cells in BM) Injection->Engraftment Grouping Randomize mice into treatment groups Engraftment->Grouping Treatment Daily oral gavage: - Vehicle - this compound (e.g., 30 mg/kg) - Quizartinib (e.g., 5 mg/kg) Grouping->Treatment Monitoring Monitor tumor volume and animal health Treatment->Monitoring Sacrifice Sacrifice mice after treatment period (e.g., 2 weeks) Monitoring->Sacrifice End of Study Analysis Analyze leukemic burden in Bone Marrow (BM) & Spleen (Flow Cytometry for hCD45) Sacrifice->Analysis

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Gilteritinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for laboratory personnel handling Gilteritinib. Adherence to these procedural guidelines is critical to ensure a safe research environment and proper disposal of hazardous materials.

This compound is a potent tyrosine kinase inhibitor used in the treatment of acute myeloid leukemia.[1] As a pharmaceutical compound with documented reproductive toxicity, including teratogenicity and embryotoxicity, stringent safety measures are imperative during handling to minimize exposure risks to researchers and scientists.[2][3]

Personal Protective Equipment (PPE) Protocol

All personnel, regardless of the quantity of this compound being handled, must adhere to the following personal protective equipment standards. This is based on the classification of this compound as a hazardous drug requiring specialized handling precautions.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Tightly fitting safety goggles with side-shields.Protects against splashes and airborne particles.
Body Protection Disposable, impervious gown.Provides a barrier against contamination of clothing and skin.
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of aerosolization (e.g., when handling the powder form outside of a containment system).Minimizes inhalation exposure to the potent compound.

Operational Handling and Disposal Plan

A systematic approach to the handling and disposal of this compound is crucial to maintaining a safe laboratory environment. The following step-by-step workflow must be followed.

Gilteritinib_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Disposal A Don appropriate PPE B Prepare designated handling area (e.g., fume hood) A->B C Weigh/handle this compound powder in a certified chemical fume hood B->C D Tablets should not be crushed or broken C->D E Decontaminate surfaces with an appropriate cleaning agent D->E F Collect all contaminated materials E->F G Dispose of contaminated PPE and materials as hazardous waste F->G H Incinerate excess and expired materials via a licensed hazardous material disposal company G->H

Caption: Workflow for Safe Handling and Disposal of this compound.

Experimental Protocols

Decontamination Procedure:

  • Initial Wipe-Down: Following any handling of this compound, all surfaces within the designated handling area (e.g., chemical fume hood) must be wiped down with a deactivating agent.

  • Cleaning Protocol: Use a detergent solution to thoroughly clean the surfaces, followed by a rinse with purified water.

  • Final Wipe: A final wipe-down with 70% ethanol is recommended.

  • Waste Collection: All cleaning materials (wipes, pads, etc.) are to be considered contaminated and disposed of as hazardous waste.

Disposal of Contaminated Materials:

  • Solid Waste: All disposable PPE (gloves, gowns), contaminated labware (e.g., pipette tips, weighing boats), and cleaning materials must be collected in a designated, sealed hazardous waste container.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Expired/Excess Material: Unused or expired this compound must be disposed of through a licensed hazardous material disposal company, with incineration being the recommended method.[4] It is imperative to adhere to all federal and local regulations concerning the disposal of this material.[4]

Quantitative Safety Data

At present, specific occupational exposure limits for this compound have not been established. Therefore, a conservative approach to handling, assuming high potency and toxicity, is required. The available safety data sheets do not provide quantitative measures for acute toxicity, such as LD50 values. The primary health hazards identified are reproductive toxicity.

Hazard ClassificationGHS StatementsSource
Reproductive Toxicity H360: May damage fertility or the unborn child.Cayman Chemical SDS[5]
Specific Target Organ Toxicity (Repeated Exposure) H373: May cause damage to organs through prolonged or repeated exposure.Cayman Chemical SDS[5]

Given the serious nature of these hazards, all handling procedures must be conducted within a properly functioning chemical fume hood or other suitable containment to minimize any potential for exposure.[4] Regular health and safety training for all personnel involved in the handling of this compound is mandatory.

References

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